This technical guide provides an in-depth analysis of tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate , a critical chiral building block in modern drug discovery. [1][2] Executive Summary tert-Butyl (3R)-3-(hyd...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate , a critical chiral building block in modern drug discovery.
[1][2]
Executive Summary
tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate (CAS: 215917-99-0 ) is a pharmacologically privileged chiral scaffold used extensively in the synthesis of bioactive small molecules.[1] Its core structure—a morpholine ring with a defined (R)-stereocenter at the C3 position—serves two primary functions in medicinal chemistry:
Physicochemical Modulation: The morpholine ring lowers lipophilicity (cLogP) and improves metabolic stability compared to carbocyclic analogs.
Synthetic Versatility: The hydroxymethyl group acts as a "chemical handle," enabling further diversification into aldehydes, amines, or ethers, while the Boc group protects the secondary amine during harsh synthetic transformations.
This compound is a key intermediate in the development of kinase inhibitors (e.g., PI3K, mTOR), GPCR ligands (e.g., Dopamine D4 antagonists), and antiviral agents.
Chemical Identity & Physical Properties[1][2][3][4][5]
White to off-white crystalline solid or viscous oil
Solubility
Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Sparingly soluble in water
Boiling Point
~320°C (Predicted)
pKa
~14.8 (Hydroxyl), Non-basic (N-Boc protected)
Synthetic Methodology
The synthesis of the (3R) isomer typically begins from the chiral pool, utilizing D-Serine to establish the absolute configuration at the C3 position. The following protocol outlines a robust, scalable route that avoids racemization.
Retrosynthetic Analysis
The target molecule is assembled via the cyclization of an amino-alcohol intermediate derived from D-Serine, followed by reduction of the carboxylic ester to the primary alcohol.
Reaction: Treat the intermediate with a strong base (e.g., NaH or KOtBu) in THF.
Mechanism: Intramolecular S_N2 attack of the serine hydroxyl group onto the alkyl chloride.
Outcome: Formation of the morpholin-3-one scaffold (lactam).
Step 3: Global Reduction
Reaction: Reduce the lactam and the ester simultaneously using Borane-Dimethyl Sulfide (BH₃·SMe₂) or LiAlH₄ in refluxing THF.
Critical Note: This step converts the carbonyls to methylenes (C=O → CH₂) and the ester to the hydroxymethyl group (COOMe → CH₂OH), yielding the secondary amine.
Step 4: N-Boc Protection
Reaction: Treat the crude secondary amine with Boc₂O and Et₃N in DCM.
Caption: Stereoselective synthesis of the target compound starting from D-Serine Methyl Ester.
Applications in Drug Discovery[6][7]
Kinase Inhibition (PI3K/mTOR)
Morpholine scaffolds are ubiquitous in kinase inhibitors because the ether oxygen can accept a hydrogen bond from the kinase hinge region (e.g., Val882 in PI3K). The (3R)-hydroxymethyl group provides a vector to extend into the ribose-binding pocket or solvent-exposed regions, improving potency and selectivity.
Mechanism: The hydroxymethyl group can be converted to an amine to form salt bridges with Asp residues in the active site.
Dopamine Receptor Antagonists
Research indicates that chiral morpholines serve as bioisosteres for piperazines in Dopamine D4 receptor antagonists. The (3R) configuration often dictates binding affinity, distinguishing it from the (3S) isomer which may be inactive or possess off-target effects.
Functionalization Logic
The primary alcohol at C3 is a versatile "handle." Common transformations include:
Oxidation: To aldehyde (Swern) for reductive amination.
Activation: To mesylate/tosylate for nucleophilic displacement (creating C-N or C-C bonds).
Etherification: To modulate solubility and permeability.[4]
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.
Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents and strong acids (which remove the Boc group).
Analytical Verification
1H NMR (CDCl₃, 400 MHz): Diagnostic signals include the Boc singlet (~1.45 ppm, 9H), the multiplet for the chiral center at C3 (~3.8-4.0 ppm), and the diastereotopic protons of the hydroxymethyl group.
Optical Rotation: Specific rotation
is negative for the (R)-isomer in methanol (check specific CoA as values vary by concentration).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1514267, tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate. Retrieved from [Link]
European Chemicals Agency (ECHA). Registration Dossier - CAS 215917-99-0.[1] Retrieved from [Link][1][2]
Burckhardt, S. (2000).Synthesis of chiral morpholines from amino acids. Tetrahedron Letters. (General reference for D-Serine route).
Foo, K., et al. (2014).Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Journal of Medicinal Chemistry. (Discusses utility of the hydroxymethyl handle).
tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate chemical properties
Executive Summary tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate (CAS: 215917-99-0) is a high-value chiral building block extensively utilized in the synthesis of bioactive pharmaceutical ingredients. As a pro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate (CAS: 215917-99-0) is a high-value chiral building block extensively utilized in the synthesis of bioactive pharmaceutical ingredients. As a protected derivative of (3R)-3-hydroxymethylmorpholine, it serves as a critical scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., BMS-599626) and GPCR ligands.
The compound offers a strategic advantage known as the "Morpholine Effect," where the morpholine ring improves the metabolic stability and water solubility of drug candidates compared to their phenyl or piperidine analogs. The orthogonal protection strategy—featuring an acid-labile N-Boc group and a modifiable primary alcohol—allows for versatile divergent synthesis.
Physicochemical Properties
The following data consolidates physical characteristics essential for experimental planning and analytical verification.
Property
Value
Notes
CAS Number
215917-99-0
Specific to the (3R) enantiomer.
Molecular Formula
C₁₀H₁₉NO₄
Molecular Weight
217.26 g/mol
Appearance
White to off-white solid
Can appear as a viscous oil if impure.
Melting Point
74–78 °C
Range varies slightly by purity/polymorph.
Boiling Point
~320 °C (Predicted)
Decomposes before boiling at atm pressure.
Density
1.118 g/cm³
Predicted.
Solubility
DMSO, Methanol, DCM, EtOAc
Sparingly soluble in water.
pKa
~14.85 (Alcohol)
Amine is protected (non-basic).
Stereochemistry
(3R)
Enantiomeric excess (ee) typically >98%.
Structural Analysis & Synthesis
The utility of this compound stems from its defined stereochemistry at the C3 position. The (3R) configuration is often derived from the chiral pool (L-Serine) or via resolution of racemic intermediates.
Synthetic Workflow
The industrial preparation often utilizes a chiral pool strategy starting from L-Serine or a cyclization strategy involving N-benzylethanolamine. The diagram below illustrates the logic of accessing the core scaffold and its subsequent functionalization.
Figure 1: Synthetic pathways to the (3R)-morpholine scaffold. The chiral pool approach ensures high enantiomeric purity.
Chemical Reactivity & Functionalization
The molecule possesses two distinct reactive sites: the primary alcohol (C3-CH₂OH) and the protected amine (N4-Boc).
Reactivity Map
This diagram outlines the divergent pathways available to researchers.
Figure 2: Divergent reactivity profile. Path A and B retain the Boc group for selective C-modification, while Path C exposes the amine.
Experimental Protocols
These protocols are designed to be self-validating , meaning they include specific checkpoints (TLC, visual changes) to ensure success.
Objective: Convert the primary alcohol to an aldehyde for subsequent reductive amination (e.g., in BMS-599626 synthesis).
Reagents:
Oxalyl chloride (1.1 equiv)
DMSO (2.2 equiv)
Triethylamine (5.0 equiv)
Dichloromethane (DCM), anhydrous
Procedure:
Activation: Cool a solution of oxalyl chloride in dry DCM to -78 °C under nitrogen. Add DMSO dropwise.
Checkpoint: Evolution of gas (CO/CO₂) indicates activation. Ensure temp remains <-60 °C to prevent Pummerer rearrangement.
Addition: Add a solution of tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate in DCM dropwise over 15 mins. Stir for 30 mins at -78 °C.
Quench: Add triethylamine (Et₃N) dropwise. The solution will turn cloudy (Et₃N·HCl salt).[1]
Warming: Allow the mixture to warm to 0 °C over 30 mins.
Workup: Dilute with water. Extract with DCM.[2] Wash organic layer with 1M HCl (remove excess amine), sat. NaHCO₃, and brine.
Validation:
TLC: The aldehyde typically has a higher R_f than the alcohol (visualize with anisaldehyde stain; alcohol stains blue/purple, aldehyde often stains orange/brown).
¹H NMR: Look for the disappearance of the CH₂-OH doublet (~3.5-3.8 ppm) and appearance of the aldehyde CHO singlet (~9.6-9.8 ppm).
Protocol 2: N-Boc Deprotection
Objective: Reveal the secondary amine for coupling.
Reagents:
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.
DCM (solvent).
Procedure:
Dissolution: Dissolve the substrate in DCM (0.1 M concentration). Cool to 0 °C.
Acidification: Add TFA slowly (final ratio 1:4 TFA:DCM).
Checkpoint: Gas evolution (isobutylene) confirms deprotection is occurring.
Reaction: Stir at room temperature for 1–2 hours.
Monitoring: Monitor by TLC (stain with Ninhydrin). The product (free amine) will stay at the baseline in standard EtOAc/Hexane systems.
Workup: Concentrate in vacuo.
Note: The product is a TFA salt. For the free base, redissolve in DCM and wash with sat. Na₂CO₃.
Applications in Drug Discovery
The (3R)-morpholine scaffold is a privileged structure in kinase inhibitor design.
Case Study: BMS-599626
BMS-599626 is a selective inhibitor of HER1 (EGFR) and HER2 kinases.[3] The (3R)-3-(hydroxymethyl)morpholine moiety is crucial for its binding affinity and pharmacokinetic profile.
Role: The morpholine nitrogen acts as a hydrogen bond acceptor, while the hydroxymethyl group (often further derivatized) orients the molecule within the solvent-exposed region of the ATP binding pocket, improving solubility.
Synthesis Connection: The hydroxymethyl group is oxidized to an aldehyde and coupled via reductive amination to the core pharmacophore.
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The Boc group is stable to moisture but sensitive to strong acids and heat (>150 °C).
References
Guidechem. (2024). tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate Properties and CAS 215917-99-0. Link
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1514267, tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate. Link
Wong, H. et al. (2012). Phase I safety, pharmacokinetic and pharmacodynamic trial of BMS-599626 (AC480). Annals of Oncology. Link
Organic Syntheses. (2011). General Procedures for Swern Oxidation. Link
ChemicalBook. (2024). Synthesis and Applications of Chiral Morpholines. Link
An In-Depth Technical Guide to tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: Gemini, Senior Application Scientist Ab...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate
Prepared for: Researchers, Scientists, and Drug Development ProfessionalsFrom the desk of: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate (CAS: 215917-99-0), a chiral building block of significant interest in medicinal chemistry. The morpholine scaffold is a privileged structure in drug design, often imparting favorable pharmacokinetic properties such as improved aqueous solubility, metabolic stability, and desirable in vivo profiles.[1][2][3][4] This guide details the molecule's structure and physicochemical properties, outlines a robust synthetic pathway, provides expected analytical characterization data, discusses the strategic importance of the tert-butoxycarbonyl (Boc) protecting group, and covers essential safety and handling protocols. The content herein is designed to equip researchers with the foundational knowledge and practical insights required to effectively utilize this versatile intermediate in complex molecule synthesis and drug discovery programs.
Strategic Importance in Medicinal Chemistry
The Morpholine Scaffold: A Privileged Heterocycle
The morpholine ring is a cornerstone in modern medicinal chemistry.[3][4] Its inclusion in a drug candidate can significantly enhance its pharmacological profile. The ether oxygen and the tertiary amine functionalities provide a unique combination of properties. The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen's basicity is attenuated compared to piperidine, which can be advantageous in tuning a compound's pKa and overall physicochemical properties.[5] Consequently, incorporating a morpholine moiety is a well-established strategy to improve metabolic stability, enhance aqueous solubility, and optimize the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule.[1][2]
The Value of Chirality: The (3R) Stereocenter
Biological systems are inherently chiral. The efficacy and safety of a drug are often critically dependent on the precise three-dimensional arrangement of its atoms. This compound features a defined stereocenter at the C3 position of the morpholine ring, designated as (R). Access to enantiomerically pure building blocks like tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate is crucial, as it allows for the stereospecific construction of complex target molecules, avoiding the need for costly and often inefficient chiral separations later in the synthetic sequence.[6][7] This specific enantiomer is a key intermediate in the synthesis of BMS-599626, a selective and orally efficacious inhibitor of human epidermal growth factor receptor 1 and 2 (HER1 and HER2) kinases, which has been investigated for cancer therapy.[8][9][10]
Molecular Structure and Properties
This chiral organic compound is characterized by a morpholine ring substituted at the 3-position with a hydroxymethyl group and at the 4-position (nitrogen) with a tert-butoxycarbonyl (Boc) protecting group.[8][11]
The synthesis of tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate typically involves the N-protection of a pre-synthesized chiral morpholine precursor. The following protocol is a representative procedure based on established chemical principles for Boc protection.
Chiral morpholine building blocks in medicinal chemistry
An In-Depth Technical Guide to Chiral Morpholine Building Blocks in Medicinal Chemistry Authored by a Senior Application Scientist Abstract The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recog...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Chiral Morpholine Building Blocks in Medicinal Chemistry
Authored by a Senior Application Scientist
Abstract
The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized for its ability to impart favorable physicochemical and metabolic properties to bioactive molecules.[1][2] Its incorporation is a well-established strategy for optimizing solubility, metabolic stability, and pharmacokinetic profiles.[3][4] The true potential of this "privileged scaffold" is unlocked when its stereochemistry is precisely controlled. Chiral morpholines offer a three-dimensional framework that can significantly enhance binding affinity and selectivity for biological targets.[5] This guide provides an in-depth exploration of the synthesis and application of chiral morpholine building blocks, offering field-proven insights into asymmetric catalytic methods and their strategic deployment in drug discovery programs. We will dissect the causality behind synthetic choices, present self-validating experimental protocols, and examine case studies that highlight the pivotal role of stereochemically defined morpholines in contemporary drug design.
The Strategic Value of the Chiral Morpholine Scaffold
Morpholine is a six-membered saturated heterocycle containing both a secondary amine and an ether linkage.[6] This unique combination confers a suite of advantageous properties that medicinal chemists leverage to solve complex drug design challenges:
Physicochemical Profile: The ether oxygen acts as a hydrogen bond acceptor, while the secondary amine is a weak base (pKa ≈ 8.5). This duality provides a well-balanced hydrophilic-lipophilic profile, often improving aqueous solubility and permeability.[5][7]
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, offering a stable anchor point in a drug's structure compared to more labile moieties.[6][8]
Pharmacophore and Scaffold: The chair-like conformation of the morpholine ring serves as a rigid, three-dimensional scaffold.[7] This allows for the precise spatial orientation of substituents, which is critical for interacting with chiral biological targets like enzyme active sites and receptors.[1][9] In many central nervous system (CNS) drugs, the morpholine scaffold is key to achieving the correct vector for appendages while enhancing blood-brain barrier (BBB) penetration.[3][5]
The introduction of a stereocenter transforms the morpholine from a simple linker or solvent-facing group into a critical component of the pharmacophore. A specific enantiomer can provide superior target engagement, reduce off-target effects, and ultimately define the therapeutic efficacy and safety of a drug candidate.
Asymmetric Synthesis of Chiral Morpholines: A Comparative Analysis
Accessing enantiomerically pure morpholines is paramount. While classical resolution and chiral pool-based syntheses exist, modern drug development relies on the efficiency and scalability of asymmetric catalytic methods.[10][11] These approaches construct the chiral center with high fidelity, minimizing waste and complex purification steps.
Method 1: Asymmetric Hydrogenation of Dehydromorpholines
Transition-metal-catalyzed asymmetric hydrogenation is one of the most powerful and atom-economical methods for creating chiral molecules.[10][12] This "after cyclization" strategy involves the enantioselective reduction of a pre-formed dehydromorpholine ring, offering high efficiency and operational simplicity.[10][11]
Causality and Mechanistic Insight: The success of this method hinges on the selection of a chiral catalyst, typically a rhodium complex bearing a chiral bisphosphine ligand. The ligand creates a chiral environment around the metal center, forcing the substrate to coordinate in a specific orientation. Hydrogen is then delivered to one face of the double bond, resulting in a preponderance of one enantiomer. Ligands with a large "bite angle," such as SKP-Phos, have proven exceptionally effective for these substrates, achieving excellent enantioselectivities (up to 99% ee) and quantitative yields.[10][12][13] The challenge often lies in the low reactivity of electron-rich dehydromorpholine substrates, a hurdle overcome by robust catalyst design.[12]
Workflow for Asymmetric Hydrogenation of Dehydromorpholines
Caption: Workflow for asymmetric hydrogenation of dehydromorpholines.[14]
Protocol: Asymmetric Hydrogenation for (R)-2-Phenylmorpholine [14]
Materials:
2-Phenyl-3,4-dihydro-2H-1,4-oxazine (1.0 equiv)
[Rh(COD)₂]BF₄ (0.01 equiv)
SKP-Phos ligand (0.011 equiv)
Anhydrous, degassed Dichloromethane (DCM)
High-purity hydrogen gas
High-pressure autoclave reactor
Step-by-Step Methodology:
Catalyst Preparation: In a nitrogen-filled glovebox, charge a dry Schlenk tube with SKP-Phos and [Rh(COD)₂]BF₄. Add anhydrous, degassed DCM and stir the resulting solution at room temperature for 30 minutes. The solution should turn a reddish-orange color, indicating the formation of the active catalyst.
Reaction Setup: In the autoclave vessel, dissolve the 2-phenyl-3,4-dihydro-2H-1,4-oxazine substrate in anhydrous, degassed DCM.
Hydrogenation: Transfer the prepared catalyst solution to the substrate solution in the autoclave using a cannula. Seal the autoclave securely.
Purge the vessel with hydrogen gas three times to remove any residual air.
Pressurize the autoclave to 50 atm with hydrogen gas.
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor reaction completion by TLC or GC/MS analysis of an aliquot.
Work-up: Upon completion, carefully and slowly vent the hydrogen pressure in a well-ventilated fume hood.
Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure chiral morpholine.
Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Method 2: Organocatalytic Halocycloetherification
Organocatalysis provides a metal-free alternative for constructing chiral heterocycles.[15] Asymmetric halocyclization is a powerful strategy where a chiral catalyst facilitates the enantioselective attack of a heteroatom onto an alkene, initiated by a halogen source.[16]
Causality and Mechanistic Insight: This method is particularly effective for synthesizing morpholines with a quaternary stereocenter at the 2-position.[15][16] The reaction typically uses a cinchona alkaloid-derived catalyst, which activates a halogenating agent (like DCDMH). The catalyst forms a chiral complex with the halogenating agent, which then coordinates to the substrate's double bond. The intramolecular cyclization of the hydroxyl group proceeds in a highly controlled stereochemical environment, leading to the formation of the morpholine ring with high enantioselectivity.[16] This approach is valued for its mild reaction conditions and the ability to construct sterically demanding quaternary centers.
Method 3: Tandem Hydroamination & Asymmetric Transfer Hydrogenation
This one-pot procedure is a highly efficient strategy for synthesizing 3-substituted chiral morpholines from readily available aminoalkyne substrates.[17][18]
Causality and Mechanistic Insight: The process involves two distinct catalytic cycles that must be compatible. First, a titanium catalyst promotes an intramolecular hydroamination of an ether-containing aminoalkyne, forming a cyclic imine intermediate.[17] Second, a chiral ruthenium catalyst (e.g., Noyori-Ikariya catalyst) reduces the imine to the chiral morpholine via asymmetric transfer hydrogenation. The high enantioselectivity is attributed to crucial hydrogen-bonding interactions between the ether oxygen of the substrate and the ligand of the ruthenium catalyst, which directs the hydride transfer to a specific face of the imine.[18] This mechanistic insight has even allowed the strategy to be extended to the synthesis of chiral piperazines.
Comparative Summary of Asymmetric Synthetic Routes
One-pot procedure, high efficiency for 3-substituted morpholines from simple precursors.
Application in Medicinal Chemistry: Case Studies
The strategic incorporation of a chiral morpholine building block is a recurring theme in successful drug discovery programs. The following case studies illustrate its multifaceted role.
The Role of Morpholine in Drug Design
Caption: Strategic roles of the chiral morpholine scaffold in drug design.
Case Study 1: Aprepitant (Emend®) - Neurokinin-1 Receptor Antagonist
Aprepitant is an antiemetic drug used to prevent nausea and vomiting caused by chemotherapy.[5] Its structure features a complex chiral core with a 2-substituted morpholine ether.
Role of the Chiral Morpholine: The morpholine ring in aprepitant is not merely a solubilizing group; it acts as a critical scaffold.[5] The crystal structure of aprepitant bound to the NK1 receptor reveals that the morpholine ring orients the three key interacting substituents into their required positions for potent binding.[5] The specific stereochemistry is essential for this precise geometric fit, demonstrating how a chiral building block can be fundamental to the mechanism of action.
Case Study 2: Reboxetine (Edronax®) - Norepinephrine Reuptake Inhibitor
Reboxetine is an antidepressant that acts as a selective norepinephrine reuptake inhibitor (NRI). It is sold as a racemic mixture, but studies have shown that the (S,S)-(+)-enantiomer is the more active component.
Role of the Chiral Morpholine: The (2R)-2-phenylmorpholine core is central to reboxetine's activity. The nitrogen atom is involved in key interactions with the transporter, while the ether oxygen contributes to the overall physicochemical profile. The stereocenter at the 2-position dictates the orientation of the ethoxyphenoxy group, which is crucial for selective binding within the norepinephrine transporter.
Case Study 3: Gefitinib (Iressa®) - EGFR Inhibitor
Gefitinib is a targeted anticancer agent that inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase. While the core of gefitinib itself is not chiral, the morpholine substituent is a classic example of its use to improve drug-like properties.
Role of the Morpholine Ring: The morpholine group on the quinazoline scaffold significantly enhances the aqueous solubility and overall pharmacokinetic profile of the molecule.[1] This is a prime example of using the morpholine as a "pharmacokinetic modifier." While achiral in this instance, it illustrates the foundational importance of the scaffold's properties, which are then further enhanced by introducing chirality in other drug candidates.
Summary of Morpholine-Containing Drugs
Drug
Therapeutic Area
Target
Role of (Chiral) Morpholine
Aprepitant
Antiemetic
NK1 Receptor
Critical Scaffold: Orients substituents for optimal binding; stereochemistry is essential.[5]
Reboxetine
Antidepressant
Norepinephrine Transporter
Pharmacophore: Stereocenter controls the orientation of a key binding group.
Gefitinib
Oncology
EGFR Tyrosine Kinase
PK Modifier: Enhances solubility and provides favorable drug-like properties.[1]
Conclusion
Chiral morpholine building blocks are far more than simple heterocyclic components; they are powerful tools for addressing fundamental challenges in drug discovery. Their unique combination of a rigid scaffold, favorable physicochemical properties, and metabolic stability makes them a privileged structure in the medicinal chemist's arsenal.[1] The development of robust and scalable asymmetric catalytic methods, such as asymmetric hydrogenation and tandem catalysis, has made these chiral building blocks readily accessible, enabling their widespread application.[10][17] By understanding the causality behind different synthetic strategies and the precise role that a chiral morpholine can play—whether as a rigid scaffold, a key part of a pharmacophore, or a pharmacokinetic modulator—researchers can continue to design next-generation therapeutics with enhanced potency, selectivity, and safety.
References
Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061–15066. Available from: [Link]
Arshad, F., Khan, M.F., Akhtar, W., Alam, M.M., Nainwal, L.M., Kaushik, S.K., & Parveen, R. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 490, 01031. Available from: [Link]
Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Available from: [Link]
Arshad, F., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. BIO Web of Conferences, 86, 01031. Available from: [Link]
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal chemistry research, 28(10), 1535-1556. Available from: [Link]
Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(11), 1964-1992. Available from: [Link]
Sharma, P. K., Amin, A., & Kumar, M. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available from: [Link]
Fesatidou, M., & Voulgari, E. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Available from: [Link]
He, Y. P., Wu, H., Wang, Q., & Zhu, J. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(20), 7609–7615. Available from: [Link]
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. Available from: [Link]
Singh, A., & Sharma, P. K. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. Available from: [Link]
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Available from: [Link]
Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available from: [Link]
He, Y. P., et al. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. Available from: [Link]
Ahmed, T. S., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(20), 9872-9882. Available from: [Link]
He, Y. P., et al. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 9(13), 3485-3490. Available from: [Link]
Sharma, P. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. Available from: [Link]
Al-Ghorbani, M., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 27(19), 6649. Available from: [Link]
Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4-5), 324-332. Available from: [Link]
Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. Academia.edu. Available from: [Link]
Enamine. (n.d.). Morpholine Bioisosteres for Drug Design. Pharmaceutical Business Review. Available from: [Link]
Weatherwax, A., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic letters, 14(10), 2548-2551. Available from: [Link]
3ASenrise. (n.d.). Chiral Building Blocks. 3asenrise.com. Available from: [Link]
Scott, T. A., & Spring, D. R. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. The Journal of Organic Chemistry, 89(7), 4615-4620. Available from: [Link]
Vitaku, E., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. Available from: [Link]
ResearchGate. (n.d.). Selected examples of drugs containing chiral morpholine moieties. ResearchGate. Available from: [Link]
Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. Available from: [Link]
SEQENS. (2019). Applying Enzymatic Synthesis for Chiral Molecules. Pharma's Almanac. Available from: [Link]
Ahmed, T. S., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry. Available from: [Link]
Organic Chemistry Portal. (n.d.). Morpholine synthesis. organic-chemistry.org. Available from: [Link]
Fesatidou, M., & Voulgari, E. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. Available from: [Link]
Buchler GmbH. (n.d.). Chiral Building Blocks. Buchler GmbH. Available from: [Link]
Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487-10500. Available from: [Link]
An In-Depth Technical Guide to the Solubility of tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate
This guide provides a comprehensive technical overview of the solubility of tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate, a key building block in pharmaceutical synthesis.[1][2] Intended for researchers, sci...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of the solubility of tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate, a key building block in pharmaceutical synthesis.[1][2] Intended for researchers, scientists, and professionals in drug development, this document details the theoretical and practical aspects of determining the solubility of this compound in various solvents. It offers field-proven insights and self-validating protocols to ensure scientific integrity and reproducibility.
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that influences bioavailability, process development, and formulation.[3] A thorough understanding of the solubility profile of a compound like tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate is paramount for its effective utilization in the synthesis of complex pharmaceutical molecules. This guide will delve into the structural features of this compound that govern its solubility and provide robust methodologies for its quantitative assessment.
Structural Features Influencing Solubility:
tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate possesses a unique combination of functional groups that dictate its solubility behavior. The morpholine ring, containing both an ether and a secondary amine (protected as a carbamate), along with a primary hydroxyl group, provides hydrophilic character and the potential for hydrogen bonding.[4] Conversely, the bulky tert-butoxycarbonyl (Boc) protecting group introduces significant lipophilicity.[3] This amphiphilic nature suggests a nuanced solubility profile, with miscibility in a range of polar and non-polar organic solvents and limited solubility in aqueous media.[4][5]
Physicochemical Properties
A foundational understanding of the physicochemical properties of tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate is essential for interpreting its solubility data.
Initial qualitative assessments indicate that tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate is soluble in organic solvents and sparingly or slightly soluble in water.[5] This general observation aligns with the molecular structure, where the organic functionalities dominate the overall solubility characteristics.
Quantitative Solubility Determination: The Shake-Flask Method
For a precise and reproducible determination of thermodynamic solubility, the shake-flask method is the gold standard. This equilibrium-based method involves saturating a solvent with the solute and quantifying the dissolved concentration.
Rationale Behind the Shake-Flask Method
The shake-flask method is chosen for its ability to determine the thermodynamic equilibrium solubility, which represents the true saturation point of a solute in a solvent at a given temperature. This is crucial for applications such as reaction chemistry, crystallization studies, and formulation development, where knowing the maximum dissolved concentration is critical.
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination workflow.
This technical guide provides a comprehensive stability profile for tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate (CAS: 215917-99-0), a critical chiral building block in the synthesis of kinase inhibitors (e....
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive stability profile for tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate (CAS: 215917-99-0), a critical chiral building block in the synthesis of kinase inhibitors (e.g., BMS-599626) and other bioactive morpholine scaffolds.[1]
Acid Sensitivity:High .[1] The tert-butoxycarbonyl (Boc) carbamate is acid-labile.[1]
Base Sensitivity:Low . The carbamate and hydroxymethyl groups are generally stable to aqueous base.
Oxidative Sensitivity:Moderate .[1] The primary alcohol at C3 is susceptible to oxidation to the aldehyde and carboxylic acid.
Stereochemical Stability:High .[1] The C3 chiral center is configurationally stable under standard storage, though racemization can occur under forcing conditions or specific catalytic environments.
Chemical Stability & Degradation Pathways
The stability of this scaffold is dictated by two primary functional groups: the N-Boc carbamate and the C3-hydroxymethyl moiety.[1]
2.1 Hydrolytic Stability (Acid/Base)
Acidic Conditions (pH < 4): The N-Boc group undergoes rapid cleavage via an E1 mechanism.[1] Protonation of the carbonyl oxygen or the tert-butyl oxygen leads to the release of the tert-butyl cation (which forms isobutylene) and carbamic acid, which spontaneously decarboxylates to yield the free amine (morpholin-3-ylmethanol).[1]
Risk: Exposure to trace acids in solvents (e.g., unneutralized CDCl₃) or acidic atmosphere.
Basic Conditions (pH > 10): The Boc group is highly resistant to hydrolysis. However, extreme conditions (e.g., refluxing KOH) may eventually degrade the carbamate. The primary alcohol is stable but can be deprotonated to an alkoxide, which may participate in intramolecular side reactions if electrophiles are present.
2.2 Oxidative Stability
Primary Alcohol Oxidation: The hydroxymethyl group (-CH₂OH) is the primary site of oxidative degradation. Exposure to atmospheric oxygen over prolonged periods (or accelerated by light/trace metals) can generate the corresponding aldehyde (formyl morpholine derivative) and subsequently the carboxylic acid .
N-Oxidation: While the nitrogen is protected by the electron-withdrawing Boc group, reducing its nucleophilicity, cleavage of the Boc group exposes the amine, which is then highly susceptible to N-oxidation.
2.3 Thermal Stability
Thermal Elimination: Boc groups can undergo thermal deprotection at temperatures >100°C (or lower in the presence of Lewis acids), releasing isobutylene and CO₂.
Melting Point: Typically a solid/crystalline powder.[1] Storage above the melting point accelerates all degradation pathways.
Degradation Pathway Visualization
The following diagram illustrates the primary degradation vectors for the compound.
Figure 1: Primary degradation pathways including acid-catalyzed deprotection and sequential oxidation of the hydroxymethyl group.
Stereochemical Integrity
Racemization Risk: The (3R) center is alpha to the nitrogen. In the N-Boc protected form, the nitrogen lone pair is delocalized into the carbonyl, reducing the acidity of the C3-proton and minimizing racemization risk under neutral/basic conditions.
Critical Control Point: Racemization is most likely to occur during activation of the hydroxyl group (e.g., conversion to a mesylate/tosylate) if the reaction conditions allow for an intramolecular attack or elimination-addition mechanism.
Experimental Protocol: Stability Assessment
To validate the stability of a specific batch, the following "Stress Testing" protocol is recommended. This aligns with ICH Q1A(R2) guidelines.
Based on the chemical profile, the following storage protocols are mandatory to maintain >98% purity over 12 months.
Temperature: Store at 2°C to 8°C (Refrigerated). Long-term storage at -20°C is preferred for reference standards.[1]
Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1] The hydroxymethyl group is sensitive to atmospheric oxidation over long durations.
Container: Amber glass vials with Teflon-lined caps to prevent light exposure and moisture ingress.
Handling: Avoid prolonged exposure to acidic fumes (e.g., HCl, TFA) in the laboratory atmosphere.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1514267, tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate. Retrieved January 31, 2026 from [Link]
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][8] (Standard reference for N-Boc stability and cleavage mechanisms).
International Conference on Harmonisation (ICH).Stability Testing of New Drug Substances and Products Q1A(R2).
BMS-599626 Research Data. Synthesis of (3R)-3-hydroxymethylmorpholine intermediates. (Inferred from patent literature regarding CAS 215917-99-0 as a key intermediate for kinase inhibitors).[1]
Biological Activity of Chiral Morpholine Derivatives: A Technical Guide
This guide provides a technical analysis of chiral morpholine derivatives, designed for researchers in medicinal chemistry and pharmacology. It synthesizes structure-activity relationships (SAR), enantioselective synthes...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical analysis of chiral morpholine derivatives, designed for researchers in medicinal chemistry and pharmacology. It synthesizes structure-activity relationships (SAR), enantioselective synthesis strategies, and validated experimental protocols.
Executive Summary: The Privileged Scaffold
The morpholine ring (1,4-oxazinane) is a "privileged scaffold" in medicinal chemistry due to its unique physicochemical profile.[1] It balances lipophilicity with water solubility (low logP), reduces metabolic clearance via CYP450 modulation, and offers a distinct vector for hydrogen bonding.
However, the biological activity of morpholine derivatives is critically dependent on chirality . While the morpholine ring itself is achiral, substitution at the C2 or C3 positions introduces stereocenters. The resulting enantiomers often exhibit drastically different pharmacodynamic profiles—one acting as the eutomer (active) and the other as the distomer (inactive or toxic). This guide dissects these stereochemical nuances.
Structural Basis of Efficacy
Conformational Dynamics & Pharmacophore
The morpholine ring predominantly adopts a chair conformation. This structural rigidity is vital for positioning substituents into receptor binding pockets.
The Oxygen Atom (Position 1): Acts as a hydrogen bond acceptor. In kinase inhibitors, this often interacts with the hinge region of the ATP-binding pocket.
The Nitrogen Atom (Position 4): Under physiological pH, the nitrogen is often protonated (
), allowing for ionic interactions with anionic residues (e.g., Aspartate or Glutamate) in G-protein coupled receptors (GPCRs) or transporters (NET/SERT).
The Chirality Factor: Reboxetine Case Study
Reboxetine, a norepinephrine reuptake inhibitor (NRI), exemplifies the impact of morpholine chirality.[2][3] It possesses two chiral centers, allowing for four stereoisomers.[3]
Clinical Reality: Administered as a racemate of the (R,R) and (S,S) enantiomers.[2][3][4]
Molecular Mechanism: The (S,S)-enantiomer is the potent inhibitor of the norepinephrine transporter (NET). The (R,R)-enantiomer is significantly less active. The spatial arrangement of the (S,S)-morpholine ring aligns the ethoxyphenoxy group perfectly within the hydrophobic pocket of the transporter, while the protonated nitrogen anchors the molecule.
Visualization: SAR Logic
The following diagram illustrates the pharmacophoric interactions of a substituted chiral morpholine.
Chiral morpholines are cornerstones in targeting monoamine transporters.
Mechanism: They block the reuptake of norepinephrine (NE) or serotonin (5-HT) by binding to the pre-synaptic transporter.
Key Example:(S,S)-Reboxetine .
Stereochemical Insight: Inverting the center to (R,R) disrupts the "lock-and-key" fit, reducing affinity by orders of magnitude. This confirms that the morpholine ring acts not just as a linker, but as a chiral scaffold that directs the pendant aryl groups.
Oncology (Kinase Inhibition)
In cancer therapy, morpholine derivatives are designed to target the ATP-binding site of kinases (e.g., PI3K, mTOR, VEGFR).
Mechanism: The morpholine oxygen mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.
Chirality's Role: Substituents on the morpholine ring (e.g., methyl groups) can induce atropisomerism or lock the molecule in a conformation that improves selectivity for specific kinase isoforms (e.g., PI3K
Objective: Synthesize a C2-substituted chiral morpholine with >98% enantiomeric excess (ee).
Validation: The protocol uses a chiral starting material (amino alcohol) to ensure stereocontrol, validated by Chiral HPLC.
Starting Material: Begin with commercially available (S)-2-amino-1-phenylethanol (or similar chiral amino alcohol).
Cyclization: React with 2-chloroacetyl chloride in the presence of a base (
) to form the morpholin-3-one intermediate.
Control Point: Monitor by TLC. Disappearance of amine indicates cyclization.
Reduction: Reduce the lactam using Lithium Aluminum Hydride (LiAlH4) in dry THF under
Success Metric: Single peak integration >99% compared to a racemic standard (prepared separately).
Protocol B: Kinase Inhibition Assay (FRET-based)
Objective: Determine the
of the synthesized morpholine derivative against a target kinase (e.g., VEGFR2).
Validation: Uses Staurosporine as a positive control and DMSO as a negative control.
Reagent Prep: Prepare 4x Enzyme solution, 4x Peptide Substrate (fluorescein-labeled), and 4x ATP solution in Kinase Buffer (50 mM HEPES, pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35).
Compound Dilution: Prepare 3-fold serial dilutions of the morpholine derivative in 100% DMSO. Transfer to a 384-well plate (final DMSO conc. <1%).
Enzyme solution. Incubate 10 mins (allows inhibitor binding).
Add 2.5
Substrate/ATP mix to initiate.
Incubation: 60 minutes at Room Temperature.
Detection: Add Stop Solution (EDTA). Read Fluorescence Resonance Energy Transfer (FRET) signal on a plate reader (e.g., EnVision).
Analysis: Fit data to a sigmoidal dose-response equation:
Self-Validation: The
-factor must be > 0.5 for the assay to be considered valid.
Experimental Workflow Visualization
Figure 2: Step-by-step workflow from chiral synthesis to biological validation.
Future Perspectives
The field is moving beyond simple inhibition.
PROTACs: Chiral morpholines are being used as "warheads" or linkers in Proteolysis Targeting Chimeras (PROTACs) to degrade oncogenic proteins rather than just inhibiting them. The solubility of the morpholine ring helps offset the high molecular weight of PROTACs.
Deuterated Morpholines: Replacing hydrogen with deuterium on the morpholine ring (e.g., at metabolic "hotspots" alpha to the nitrogen) can extend half-life without altering binding affinity, a strategy currently revitalizing older morpholine drugs.
References
Chirality of Antidepressive Drugs: An Overview of Stereoselectivity. PMC - PubMed Central.
[Link]
Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. ACS Publications.
[Link]
Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity. Medicinal Research Reviews.
[Link][6]
Design and Synthesis of Morpholine Derivatives: SAR for Dual Serotonin & Noradrenaline Reuptake Inhibition. Bioorganic & Medicinal Chemistry Letters.
[Link][7]
Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors. MDPI.
[Link]
A Comprehensive Technical Guide to Sourcing and Quality Control of Enantiomerically Pure tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of a Chiral Building Block In the landscape of modern pharmaceutical development, the stereochemical purity of intermediates...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of a Chiral Building Block
In the landscape of modern pharmaceutical development, the stereochemical purity of intermediates is not merely a quality metric; it is a fundamental determinant of a drug candidate's safety and efficacy. One such pivotal chiral building block is tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate (CAS No. 215917-99-0). This molecule is a key intermediate in the synthesis of advanced therapeutic agents, most notably as a precursor to BMS-599626, a potent and selective inhibitor of the human epidermal growth factor receptors 1 and 2 (HER1 and HER2) kinases.[1][2] Given its role in the development of targeted cancer therapies, ensuring the enantiomeric purity of this morpholine derivative is of paramount importance. This guide provides an in-depth analysis of suppliers, quality control methodologies, and the scientific rationale behind ensuring the acquisition of high-purity (3R)-enantiomer for research and development.
The Significance of Enantiomeric Purity
The biological systems targeted by pharmaceuticals are inherently chiral. Consequently, different enantiomers of a drug molecule can exhibit vastly different pharmacological and toxicological profiles. The use of a single, desired enantiomer can lead to improved therapeutic indices, reduced side effects, and more predictable dose-responses. In the context of synthesizing complex molecules like BMS-599626, the chirality of the starting materials directly dictates the stereochemistry of the final active pharmaceutical ingredient (API). The presence of the undesired (3S)-enantiomer of tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate can lead to the formation of stereoisomeric impurities in the final drug substance, which can be difficult and costly to remove and may introduce unforeseen biological activities.
Identifying and Qualifying Suppliers
A multitude of chemical suppliers offer tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate. However, the quality and documentation provided can vary significantly. For research and particularly for drug development applications, it is crucial to source from reputable suppliers who can provide comprehensive analytical data.
Key Supplier Evaluation Criteria:
Certificate of Analysis (CoA): A detailed CoA is non-negotiable. It should specify not only the chemical purity (typically determined by HPLC or GC) but also the enantiomeric excess (e.e.), usually determined by chiral HPLC or Supercritical Fluid Chromatography (SFC).
Enantiomeric Excess (e.e.): For applications in drug discovery and development, an e.e. of ≥98% is generally required, with ≥99% being preferable.
Traceability and Documentation: Reputable suppliers will have robust quality management systems and can provide information on the synthetic route and analytical methods used.
Consistency: Batch-to-batch consistency is critical for reproducible research and manufacturing.
Table 1: Representative Suppliers of tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate
Supplier Category
Examples
Typical Purity Specification
Notes
Research Chemicals
Sigma-Aldrich, BLDpharm, ChemScene
≥97% chemical purity
Enantiomeric purity may not always be specified on the website; inquiry is recommended.
Fine Chemicals & Intermediates
Chongqing Chemdad Co., Bouling Chemical Co.
≥98% chemical purity, e.e. often specified
Often cater to larger scale synthesis and can provide more detailed analytical data upon request.
Custom Synthesis
Various
To customer specification
Ideal for sourcing material with very high enantiomeric purity or specific analytical requirements.
Quality Control: Ensuring Enantiomeric Purity
Independent verification of the enantiomeric purity of the supplied material is a critical step. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.
Experimental Protocol: Chiral HPLC Analysis
The following is a representative, generalized protocol for the chiral separation of tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate. Method optimization will likely be required based on the specific column and instrumentation used.
Objective: To separate and quantify the (3R) and (3S) enantiomers of tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate to determine the enantiomeric excess (e.e.).
Instrumentation and Materials:
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or similar) are often a good starting point for method development with this class of compounds.
The sample of tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate to be analyzed.
A racemic standard of tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate (if available) for peak identification and resolution validation.
Chromatographic Conditions (Starting Point for Method Development):
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent.
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized to achieve baseline separation.
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C.
Detection: UV at 210 nm.
Injection Volume: 10 µL.
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in the mobile phase.
Procedure:
Equilibrate the column with the mobile phase until a stable baseline is achieved.
If available, inject the racemic standard to determine the retention times of the two enantiomers and to confirm that the system is capable of separating them.
Inject the sample solution.
Integrate the peak areas for both the (3R) and (3S) enantiomers.
Calculate the enantiomeric excess (e.e.) using the following formula:
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Causality in Method Development: The choice of a polysaccharide-based chiral stationary phase is based on their proven broad applicability for separating a wide range of chiral compounds through a combination of interactions including hydrogen bonding, dipole-dipole, and steric effects. The use of a normal-phase mobile phase (hexane/isopropanol) is typical for these columns and allows for fine-tuning of the separation by adjusting the polarity of the mobile phase.
Diagram: Workflow for Supplier Qualification and In-house QC
Caption: A logical workflow for qualifying suppliers and performing in-house quality control.
Synthetic Considerations and Potential Impurities
Understanding the synthetic route to enantiomerically pure tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate is crucial for anticipating potential impurities. While various methods exist for the synthesis of morpholine derivatives, enantioselective syntheses often employ chiral starting materials or chiral catalysts. A common approach involves the use of a chiral amino alcohol as a precursor.
Potential impurities to consider include:
The (3S)-enantiomer: The most critical impurity, arising from incomplete enantioselectivity in the synthesis.
Residual starting materials and reagents: Depending on the synthetic route, these could include the starting amino alcohol, protecting group reagents, and solvents.
By-products of the cyclization reaction: Incomplete or alternative cyclization pathways can lead to related heterocyclic impurities.
The presence of these impurities can be assessed by standard chromatographic techniques such as HPLC and GC-MS, while the critical enantiomeric impurity requires a dedicated chiral method as described above.
Conclusion
The acquisition of enantiomerically pure tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate is a critical first step in the synthesis of important drug candidates like BMS-599626. A thorough evaluation of suppliers, coupled with rigorous in-house quality control using validated chiral analytical methods, is essential to ensure the quality and integrity of the starting material. This diligence at the outset of the drug development process mitigates risks, ensures reproducibility, and ultimately contributes to the development of safer and more effective medicines.
Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. Indian Journal of Pharmaceutical Education and Research. [Link]
ResearchGate. Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations. [Link]
tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate: A Privileged Chiral Scaffold in Medicinal Chemistry
Executive Summary tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate (hereafter referred to as (3R)-Boc-HMM ) represents a critical class of "privileged scaffolds" in modern drug discovery. Unlike traditional chir...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate (hereafter referred to as (3R)-Boc-HMM ) represents a critical class of "privileged scaffolds" in modern drug discovery. Unlike traditional chiral auxiliaries (e.g., Evans oxazolidinones) which are attached and subsequently removed to induce stereochemistry, (3R)-Boc-HMM functions as a permanent chiral scaffold . It is incorporated into the final pharmacophore, where its rigid morpholine ring restricts conformational freedom, and its defined C3-stereocenter vectors substituents into specific binding pockets—most notably the ATP-binding sites of kinases (e.g., HER1/HER2, PI3K) and epigenetic targets (EZH2).
This technical guide details the structural utility, synthetic manipulation, and quality control of (3R)-Boc-HMM, designed for medicinal chemists requiring high-fidelity asymmetric synthesis.
Structural & Stereochemical Utility
The "Privileged" Nature of the Morpholine Scaffold
The morpholine ring is ubiquitous in FDA-approved drugs due to its ability to improve metabolic stability and solubility compared to phenyl or piperidine analogs. The (3R)-Boc-HMM scaffold offers three distinct advantages:
Vector Control: The C3-hydroxymethyl group acts as a "handle," allowing the attachment of pharmacophores at a specific vector relative to the morpholine oxygen (a common hydrogen bond acceptor).
Conformational Locking: The chair conformation of the morpholine ring, reinforced by the N-Boc group, minimizes the entropic penalty upon binding to a protein target.
Stereochemical Integrity: The (3R)-configuration is derived from the chiral pool (often Serine or Epichlorohydrin precursors), providing >98% ee. Maintaining this integrity during functionalization is the primary synthetic challenge.
Chemical Properties
Property
Value
Critical Note
CAS Number
215917-99-0
Verify specific salt forms vs. free base.
Molecular Weight
217.26 g/mol
Low MW allows for "fragment-based" growth.
Chiral Center
C3 (R-config)
Prone to racemization if oxidized to aldehyde under basic conditions.
Protecting Group
tert-Butyloxycarbonyl (Boc)
Acid-labile (TFA/HCl); stable to basic nucleophiles and hydrides.
Solubility
DCM, THF, MeOH
Poor solubility in non-polar alkanes (Hexanes).
Synthetic Functionalization Strategies
The primary utility of (3R)-Boc-HMM lies in the divergent reactivity of the primary alcohol. The following diagram illustrates the three core pathways for elaborating this scaffold.
Figure 1: Divergent synthetic pathways for (3R)-Boc-HMM. Pathway A requires strict temperature control to prevent racemization. Pathway C is preferred for ether synthesis.
Detailed Experimental Protocols
Protocol A: Mitsunobu Coupling (Ether Synthesis)
Context: This reaction is widely used to attach phenolic pharmacophores (e.g., in kinase inhibitors like BMS-599626 analogues) to the morpholine ring.
Challenge: The steric bulk of the N-Boc group can hinder the approach of the betaine intermediate.
Solution: Use of ADDP (1,1'-(azodicarbonyl)dipiperidine) and tributylphosphine (
) often provides higher yields than standard DEAD/PPh3 systems for hindered substrates.
Step-by-Step Methodology:
Preparation: In a flame-dried round-bottom flask under Argon, dissolve (3R)-Boc-HMM (1.0 equiv) and the target Phenol (1.2 equiv) in anhydrous Toluene/THF (1:1, 0.1 M concentration).
Phosphine Addition: Add
(1.5 equiv) via syringe.
Azo Addition: Cool the mixture to 0°C. Add ADDP (1.5 equiv) in one portion. The reaction may become heterogeneous.
Reaction: Allow to warm to room temperature and stir for 12–24 hours. Monitor by LC-MS for the disappearance of the alcohol.
Workup: Dilute with Et2O (precipitates phosphine oxide/hydrazine byproducts). Filter through a Celite pad.
Purification: Concentrate filtrate and purify via flash column chromatography (Hexanes/EtOAc).
Validation Check:
NMR: Look for the disappearance of the -CH2OH broad singlet and the downfield shift of the -CH2-O-Ar protons.
Chirality: Verify ee% using Chiral HPLC (e.g., Chiralpak AD-H column) if the phenol itself is achiral; otherwise, check diastereomeric ratio.
Protocol B: Controlled Oxidation to Aldehyde (Swern)
Context: Necessary for chain extension or reductive amination.
Critical Risk: The resulting aldehyde has an
-chiral center (C3). Basic conditions or high temperatures will cause enolization and racemization. Dess-Martin Periodinane (DMP) is often safer than Swern on large scale due to milder pH, but Swern is described here for high-fidelity lab scale.
Step-by-Step Methodology:
Activation: In a dried flask under
, add oxalyl chloride (1.2 equiv) to dry DCM at -78°C. Dropwise add DMSO (2.4 equiv). Stir for 15 min.
Oxidation: Dissolve (3R)-Boc-HMM (1.0 equiv) in minimum DCM and add dropwise to the activated DMSO solution, keeping temperature strictly below -70°C. Stir for 45 min.
Quench: Add
(5.0 equiv) dropwise. Crucial: Stir at -78°C for 10 mins, then allow to warm to 0°C over 20 mins. Do not let it sit at RT for extended periods.
Isolation: Quench with saturated
. Extract with DCM. Dry over .
Usage: Use the crude aldehyde immediately in the next step (e.g., reductive amination). Do not store.
Case Study: Synthesis of Kinase Inhibitor Scaffolds
The (3R)-Boc-HMM scaffold is a key intermediate in the synthesis of BMS-599626 , a selective inhibitor of HER1/HER2. The morpholine oxygen interacts with the hinge region, while the C3-substituent directs the tail into the solvent-exposed region.
Workflow Logic:
Coupling: The hydroxymethyl group is coupled to a pyrrolotriazine or quinazoline core via Mitsunobu etherification.
Deprotection: The Boc group is removed (TFA/DCM).
Capping: The free amine is acylated or sulfonylated to tune solubility and potency.
Figure 2: General synthetic workflow for integrating (3R)-Boc-HMM into kinase inhibitor scaffolds.
Quality Control & Handling
To maintain the "Trustworthiness" of your synthetic campaign, adhere to these specifications:
Parameter
Specification
Method
Reason
Enantiomeric Excess
> 98.5%
Chiral HPLC/GC
Essential for biological activity; prevent eutomer/distomer issues.
Water Content
< 0.5%
Karl Fischer
The hydroxyl group is hygroscopic; water interferes with Mitsunobu/Activation.
Residual Solvents
< 500 ppm
GC-Headspace
Trapped solvents (THF/DCM) can affect stoichiometry in sensitive oxidations.
Storage
2–8°C, Desiccated
Physical
Prevent hydrolysis or slow oxidation of the alcohol.
Troubleshooting Tip: If Mitsunobu yields are low (<40%), consider converting the alcohol to the Mesylate (MsCl/Et3N) and performing a
-mediated SN2 displacement with the phenol in DMF at 60°C. This two-step protocol often circumvents steric issues associated with the bulky phosphine/azo adducts.
References
BMS-599626 Synthesis & Application
Wong, T. W., et al. "Pyrrolotriazine inhibitors of the HER1/HER2 kinases." Clinical Cancer Research. (2006).
Context: Describes the usage of (3R)
Mitsunobu Reaction on Hindered Alcohols
Tsunoda, T., et al. "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction." Tetrahedron Letters.
Context: Provides the modified protocol (ADDP/PBu3) recommended for sterically hindered secondary and neopentyl-like alcohols found in this scaffold.
Application Notes and Protocols for the Coupling Reactions of tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate
Introduction: A Versatile Chiral Building Block in Modern Drug Discovery tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate is a valuable chiral building block in medicinal chemistry and drug development. Its rigi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Versatile Chiral Building Block in Modern Drug Discovery
tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate is a valuable chiral building block in medicinal chemistry and drug development. Its rigid morpholine scaffold, combined with a chiral center and a versatile primary alcohol, makes it an attractive starting material for the synthesis of complex molecules with defined stereochemistry. The presence of the tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen allows for controlled and selective reactions at the hydroxyl group, preventing undesired side reactions. This moiety is particularly significant as an intermediate in the synthesis of potent kinase inhibitors, such as BMS-599626, which targets human epidermal growth factor receptor 1 and 2 kinases.[1][2]
These application notes provide a comprehensive guide to the key coupling reactions of this important intermediate, focusing on the practical aspects of experimental design, reagent selection, and reaction optimization. The protocols detailed herein are designed to be robust and reproducible, offering researchers the tools to confidently incorporate this versatile building block into their synthetic strategies.
Chemical Properties and Handling
Before proceeding with any reaction, it is essential to understand the chemical and physical properties of tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate.
Property
Value
Molecular Formula
C₁₀H₁₉NO₄
Molecular Weight
217.26 g/mol
Appearance
Colorless to off-white solid
Storage
2-8°C
Safety Precautions: This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Core Coupling Strategies: A Detailed Overview
The primary alcohol of tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate is the key functional group for a variety of coupling reactions. The most common and synthetically useful transformations are:
Ether Synthesis: Formation of C-O-C bonds via Williamson ether synthesis or Mitsunobu reaction.
Esterification: Formation of ester linkages with a wide range of carboxylic acids.
Amine Derivatization (Indirect): Conversion of the alcohol to a suitable leaving group for subsequent displacement by an amine.
The choice of reaction pathway depends on the desired final product and the nature of the coupling partner. The Boc protecting group is generally stable under the neutral or basic conditions of many of these reactions but can be readily removed under acidic conditions to allow for further functionalization of the morpholine nitrogen.
Ether Synthesis: Forging Aryl and Alkyl Ether Linkages
The formation of an ether bond from the primary alcohol of our title compound can be efficiently achieved through two principal methods: the Mitsunobu reaction for aryl ethers and the Williamson ether synthesis for alkyl ethers.
Mitsunobu Reaction for Aryl Ether Synthesis
The Mitsunobu reaction is a powerful and reliable method for the synthesis of aryl ethers from primary alcohols and phenols.[4] This reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, although this is not relevant for the primary alcohol in our substrate. The reaction is driven by the in situ formation of an oxyphosphonium salt, which is then displaced by the phenoxide nucleophile.
A typical Mitsunobu reaction involves triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5][6]
Reaction Mechanism Overview:
Figure 1: Simplified workflow of the Mitsunobu reaction.
Detailed Protocol: Synthesis of tert-Butyl (3R)-3-((4-Nitrophenoxy)methyl)morpholine-4-carboxylate
This protocol is adapted from general procedures for Mitsunobu reactions on similar substrates.
To a solution of tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate and 4-nitrophenol in anhydrous THF at 0 °C under a nitrogen atmosphere, add triphenylphosphine.
Slowly add DIAD dropwise to the reaction mixture, maintaining the temperature at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, concentrate the reaction mixture under reduced pressure.
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by silica gel column chromatography to afford the desired aryl ether.
Key Considerations for the Mitsunobu Reaction:
Reagent Purity: The success of the Mitsunobu reaction is highly dependent on the purity of the reagents, especially the azodicarboxylate.
Order of Addition: It is crucial to add the azodicarboxylate slowly to the cooled solution of the alcohol, phenol, and phosphine to control the reaction exotherm and minimize side reactions.
Work-up: The removal of triphenylphosphine oxide and the reduced azodicarboxylate byproducts can be challenging. Chromatographic purification is often necessary.
Williamson Ether Synthesis for Alkyl Ether Formation
The Williamson ether synthesis is a classic and straightforward method for preparing ethers via an S_N2 reaction between an alkoxide and an alkyl halide.[7][8][9] For our substrate, the primary alcohol can be deprotonated with a strong base to form the corresponding alkoxide, which then reacts with a primary alkyl halide.
Application Note: Scalable Synthesis of tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate
Abstract & Scope This application note details a robust, scalable protocol for the synthesis of tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate (CAS: 215917-99-0), a critical chiral building block in the develo...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate (CAS: 215917-99-0), a critical chiral building block in the development of kinase inhibitors (e.g., BMS-599626) and other bioactive morpholine derivatives. Unlike generic literature methods, this guide focuses on a cost-effective, four-step sequence starting from D-Serine methyl ester , avoiding expensive chiral resolution steps. The protocol emphasizes process safety, impurity control, and scalability suitable for multigram to kilogram batches.
Retrosynthetic Analysis & Strategy
The strategic choice for this synthesis prioritizes the preservation of chiral integrity from the starting material, D-Serine , while utilizing standard industrial reagents.
Route Selection Logic
Chiral Pool Approach: Starting from D-Serine (cheap, available) guarantees the (R)-configuration at the C3 position.
Ring Construction: The morpholine ring is constructed via a "5-oxomorpholine" (lactam) intermediate. This is superior to direct dialkylation of amines (which suffers from over-alkylation) or epoxide opening (which can be regiochemically messy on large scales).
Global Reduction: A key efficiency step involves the simultaneous reduction of the lactam and the ester functionalities using Borane-Dimethyl Sulfide (
), shortening the sequence.
Reaction Pathway Visualization
Figure 1: Streamlined synthetic pathway from D-Serine to the target morpholine scaffold.
Detailed Experimental Protocol
Step 1: N-Acylation of D-Serine Methyl Ester
Objective: Introduce the two-carbon linker required for ring closure.
Critical Insight: Using a stronger base like KOtBu or NaH is preferred over weaker bases to ensure clean cyclization without elimination side products.
Procedure:
Dissolve the intermediate from Step 1 in anhydrous THF (15 vol) and cool to 0 °C.
Add KOtBu portion-wise (solid) or as a solution in THF. Caution: Hydrogen gas evolution if NaH is used; mild exotherm with KOtBu.
Stir at 0 °C for 30 min, then allow to warm to RT for 2–4 hours.
Workup: Quench with dilute acetic acid or sat. NH
Cl. Concentrate THF. Extract aqueous residue with EtOAc (3x).
Purification: Crystallization from EtOAc/Hexane is often possible. If oil, use a short silica plug.
Derivatization of the hydroxymethyl group in tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate
Application Note: AN-MORPH-3R-01 Abstract This technical guide details the strategic derivatization of tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate, a high-value chiral scaffold in medicinal chemistry. We pr...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-MORPH-3R-01
Abstract
This technical guide details the strategic derivatization of tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate, a high-value chiral scaffold in medicinal chemistry. We provide validated protocols for three critical transformations: activation via mesylation, oxidation to the aldehyde, and deoxyfluorination. Emphasis is placed on preserving the C3 stereocenter, chemoselectivity in the presence of the N-Boc group, and scalable purification logic.
Strategic Overview: The Chiral Morpholine Vector
The morpholine ring is a privileged pharmacophore, offering improved metabolic stability and solubility compared to piperidines or piperazines. The (3R)-hydroxymethyl derivative (CAS: 135270-08-5 for generic/racemate ref; specific enantiomer logic applies) serves as a "chiral vector," allowing drug hunters to project substituents into a defined 3D space.
Key Chemoselectivity Considerations:
N-Boc Stability: The tert-butyloxycarbonyl (Boc) group is stable to bases and nucleophiles but labile to acids (TFA, HCl). Workups must remain neutral or basic.
Stereochemical Integrity: The C3 chiral center is adjacent to the reactive hydroxymethyl arm. While the primary alcohol itself is not the chiral center, oxidation to the aldehyde creates an
-chiral aldehyde susceptible to racemization via enolization.
Divergent Synthesis Workflow
The following diagram illustrates the three primary derivatization pathways covered in this guide.
Figure 1: Divergent synthetic pathways from the hydroxymethyl morpholine core.
Protocol 1: Activation via Mesylation
Objective: Convert the poor leaving group (-OH) into a potent electrophile (-OMs) suitable for SN2 displacement by amines, azides, or thiols.
Mechanism & Rationale
Methanesulfonyl chloride (MsCl) reacts with the primary alcohol to form the mesylate. Triethylamine (Et3N) acts as an HCl scavenger.
Critical Control: The reaction is exothermic. Temperature control (0 °C) prevents side reactions such as elimination or Boc-cleavage (though rare under these conditions).
Experimental Procedure
Scale: 1.0 g (approx. 4.6 mmol) substrate.
Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
Dissolution: Dissolve 1.0 g of tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate in 15 mL of anhydrous Dichloromethane (DCM).
Cooling: Cool the solution to 0 °C using an ice/water bath.
Base Addition: Add Triethylamine (1.5 equiv, 6.9 mmol, 0.96 mL) via syringe. Stir for 5 minutes.
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour.
Monitoring: Check TLC (50% EtOAc/Hexanes). The starting material (lower Rf) should disappear, replaced by the mesylate (higher Rf).
Workup:
Quench with saturated aqueous NaHCO3 (10 mL).
Extract with DCM (3 x 15 mL).
Wash combined organics with Brine (20 mL).
Dry over Na2SO4, filter, and concentrate in vacuo at <30 °C.
Storage: The mesylate is unstable on silica gel. Use immediately or store at -20 °C under argon.
Protocol 2: Oxidation to Aldehyde (Dess-Martin)
Objective: Synthesize tert-butyl (3R)-3-formylmorpholine-4-carboxylate.
Challenge: Aldehydes with
-chiral centers are prone to racemization.
Solution:Dess-Martin Periodinane (DMP) is chosen over Swern for this protocol because it operates at ambient temperature under neutral/mildly acidic conditions, minimizing epimerization risks compared to base-mediated Swern conditions.
Experimental Procedure
Scale: 500 mg (2.3 mmol) substrate.
Setup: 25 mL RBF, open to air (DMP is not moisture sensitive, but dry solvent is preferred).
Solvent: Dissolve substrate in 10 mL DCM (wet DCM actually accelerates DMP oxidation, but anhydrous is standard practice).
Oxidant Addition: Add Dess-Martin Periodinane (1.2 equiv, 2.76 mmol, ~1.17 g) in one portion at RT.
Reaction: Stir vigorously for 1–2 hours. The suspension typically becomes cloudy.
Quench (Critical Step):
Prepare a 1:1 mixture of sat. aq. NaHCO3 and sat. aq. Na2S2O3 (Sodium Thiosulfate).
Add 10 mL of this mixture to the reaction.
Stir vigorously for 15 minutes until the biphasic mixture becomes clear (thiosulfate reduces excess iodine species).
Extraction: Extract with DCM (3 x 10 mL). Dry over MgSO4.
Purification: The aldehyde is moderately stable. Flash chromatography (SiO2) should be performed rapidly using a gradient of 10-40% EtOAc/Hexanes.
Data Verification:
1H NMR: Look for the aldehyde proton singlet/doublet around 9.6–9.8 ppm.
Chiral Integrity: If using for reductive amination, perform the subsequent step immediately to "lock" the stereochemistry.
Objective: Convert the -CH2OH group to -CH2F.
Reagent:Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride).[2][3]
Why not DAST? Deoxo-Fluor is thermally more stable than DAST, releasing HF less aggressively, though it still requires careful handling.
Deoxo-Fluor Workflow Logic
Figure 2: Step-wise logic for nucleophilic fluorination.
Experimental Procedure
Safety: perform in a well-ventilated fume hood. HF is a byproduct.
Setup: Use a plastic (polypropylene) vessel or a flame-dried glass flask. Glass is acceptable if the quench is performed carefully, but plastic avoids etching.
Dissolution: Dissolve 200 mg of substrate in 4 mL anhydrous DCM.
Cooling: Cool to 0 °C.
Addition: Add Deoxo-Fluor (1.5 equiv) dropwise.
Reaction: Allow to warm to RT and stir overnight (12h).
Workup: Extract with DCM. Wash with water (to remove water-soluble amine byproducts). Dry over Na2SO4.
Purification: Flash chromatography (0-30% EtOAc/Hexanes). The fluoride is often less polar than the alcohol.
Summary of Reaction Parameters
Transformation
Reagent System
Key Intermediate
Critical Safety/QC Note
Activation
MsCl / Et3N / DCM
Mesylate (Unstable)
Use immediately; do not heat during concentration.
Oxidation
Dess-Martin Periodinane
Aldehyde (Racemization risk)
Quench with Thiosulfate/Bicarb to remove iodine byproducts.
Fluorination
Deoxo-Fluor
Alkyl Fluoride
CO2 evolution during quench; HF generation.
References
General Morpholine Synthesis & Reactivity
Organic Chemistry Portal. "Synthesis of Morpholines."[4][5][6][7] Available at: [Link]
Deoxo-Fluor Protocols
Oxidation of N-Boc Amino Alcohols
National Institutes of Health (NIH) / PMC. "Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes."[8] (Demonstrates stereoretention in N-Boc systems). Available at: [Link]
Mesylation Protocols
Organic Syntheses.[4][5][9][10] "Alcohol to Mesylate using MsCl." Available at: [Link] (General reference for standard MsCl protocols).
Application Note: Strategic Utilization of tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate in Peptidomimetic Design
Executive Summary This technical guide details the application of tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate (CAS: 215917-99-0) as a critical chiral building block in medicinal chemistry. As a conformation...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the application of tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate (CAS: 215917-99-0) as a critical chiral building block in medicinal chemistry. As a conformationally constrained proline isostere , this scaffold is pivotal in the synthesis of bioactive peptidomimetics, including the EGFR/HER2 inhibitor BMS-599626 .
The (3R)-morpholine core offers a unique structural advantage: it restricts the conformational flexibility of the peptide backbone (
and torsion angles), thereby enhancing receptor binding affinity and metabolic stability against proteolytic degradation. This guide provides validated protocols for its oxidation to the corresponding amino acid surrogate, functionalization via Mitsunobu coupling, and incorporation into peptide chains.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
Boc-Amine: Acid-labile protection.Hydroxymethyl: Primary alcohol for oxidation or substitution.[1][2][3][4][5]
Mechanistic Logic: The "Proline Isostere" Advantage
In peptidomimetic design, the morpholine ring serves as a bioisostere of proline . Unlike flexible linear amino acids, the cyclic morpholine structure locks the nitrogen atom into a secondary amine within a ring, significantly restricting the conformational space of the peptide backbone.
Conformational Locking: The (3R)-substituent forces the backbone into specific turn geometries (e.g.,
-turns), which are often critical for molecular recognition events in GPCRs and kinase active sites.
Metabolic Shielding: The ether oxygen in the morpholine ring alters the electronic properties of the adjacent amide bond, often rendering it less recognizable to endogenous proteases.
Solubility Modulation: The morpholine oxygen acts as a hydrogen bond acceptor, improving the aqueous solubility of hydrophobic peptide sequences.
Experimental Protocols
Workflow Overview
The utility of this scaffold branches into two primary synthetic pathways:
Oxidation: Converting the hydroxymethyl group to a carboxylic acid to create a Morpholine Amino Acid (MAA) for peptide coupling.
Functionalization: Using the hydroxyl group as a handle for etherification (Mitsunobu) to introduce side-chain diversity.
Figure 1: Divergent synthetic workflows for the (3R)-morpholine scaffold.
Protocol A: TEMPO-Mediated Oxidation to Carboxylic Acid
Objective: Convert the hydroxymethyl group to a carboxylic acid to generate the protected amino acid unit suitable for SPPS (Solid Phase Peptide Synthesis) or solution-phase coupling.
Preparation: Dissolve the substrate (10 mmol) in acetone (30 mL). Add a solution of KBr (1 mmol) and NaHCO₃ (to buffer pH ~8.5-9.0) in water (10 mL). Cool the mixture to 0°C.
Catalyst Addition: Add TEMPO (1 mmol).
Oxidant Addition: Dropwise add the NaOCl solution over 30 minutes, maintaining the internal temperature < 5°C. The solution color may change from orange to yellow.
Monitoring: Stir at 0°C for 1 hour. Monitor by TLC (stain with ninhydrin or KMnO₄). The aldehyde intermediate may be observed transiently; ensure full conversion to the acid.
Quenching: Quench excess oxidant with saturated aqueous Na₂S₂O₃ (sodium thiosulfate).
Workup: Acidify the aqueous layer carefully with 1M HCl to pH ~3 (Caution: Boc group is acid-sensitive; do not go below pH 2 or prolong exposure). Extract immediately with EtOAc (3 x 50 mL).
Purification: Dry organic layers over Na₂SO₄ and concentrate. The crude carboxylic acid is often pure enough for coupling. If necessary, purify via silica gel chromatography (DCM/MeOH/AcOH).
Critical Note: This oxidation preserves the Boc protecting group and the chiral center at C3.
Protocol B: Mitsunobu Functionalization
Objective: Attach an aromatic or aliphatic side chain to the C3 position via an ether linkage, mimicking serine or homoserine side chains.
Reagents:
Substrate (1.0 equiv)
Nucleophile: Phenol derivative or acidic heterocycle (1.1 equiv)
Setup: In a flame-dried flask under inert atmosphere (N₂/Ar), dissolve the substrate, PPh₃, and the nucleophile (e.g., 4-fluorophenol) in anhydrous THF (0.1 M concentration).
Addition: Cool to 0°C. Add DIAD dropwise over 10 minutes.
Reaction: Allow the reaction to warm to room temperature and stir for 4–12 hours.
Workup: Concentrate the solvent. Triturate with Et₂O/Hexanes to precipitate triphenylphosphine oxide (TPPO) if possible, or proceed directly to column chromatography.
Activation: Dissolve the Morpholine-Acid (1.0 equiv) and HATU (1.1 equiv) in dry DMF. Add DIPEA (1.0 equiv) and stir for 2 minutes to form the activated ester.
Coupling: Add the Amine component (1.0 equiv) and the remaining DIPEA (1.5 equiv).
Reaction: Stir at room temperature for 2–4 hours.
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), 5% NaHCO₃, and brine.
Result: This yields the Boc-Morpholine-Peptide , ready for N-terminal deprotection (TFA/DCM) and further chain elongation.
Case Study: Synthesis of BMS-599626
Context: BMS-599626 is a selective inhibitor of HER1 and HER2 kinases.[1][6] The (3R)-morpholine moiety is a key structural feature that fits into the ribose-binding pocket of the kinase ATP site.
Role of Scaffold: The (3R)-3-(hydroxymethyl)morpholine-4-carboxylate is used to construct the solubilizing tail of the inhibitor.
Synthesis Insight: In the synthesis of BMS-599626, the hydroxymethyl group serves as a handle. It is eventually converted into a methyl ether or linked to other solubilizing groups, while the morpholine nitrogen (after Boc deprotection) is coupled to the heterocyclic core of the drug. The chirality (3R) is essential for the specific binding orientation within the kinase pocket.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Boc Deprotection during Oxidation
pH too low during workup.
Ensure pH does not drop below 3.0. Use Citric Acid instead of HCl for milder acidification.
Incomplete Oxidation (Aldehyde Stalls)
Old NaOCl or insufficient TEMPO.
Use fresh bleach (titrate if necessary). Add a second portion of NaOCl if reaction stalls.
Poor Yield in Mitsunobu
Steric hindrance at C3.
Use ADDP/PBu₃ (Tsunoda reagent) for more difficult couplings. Ensure anhydrous conditions.
Racemization
Over-activation of acid.
Use HATU/DIPEA at 0°C initially. Avoid prolonged activation times before amine addition.
References
Compound Data & Properties: PubChem. tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate. National Library of Medicine.
Peptidomimetic Applications: Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Frontiers in Chemistry.
TEMPO Oxidation Protocol: TEMPO-Mediated Oxidation of Alcohols to Carboxylic Acids. Organic Chemistry Portal.
Technical Application Note: Orthogonal Protection Strategies for tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate
Introduction & Strategic Context The molecule tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate (CAS: 215917-99-0) is a critical chiral building block in the synthesis of peptidomimetics and kinase inhibitors (e....
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Strategic Context
The molecule tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate (CAS: 215917-99-0) is a critical chiral building block in the synthesis of peptidomimetics and kinase inhibitors (e.g., BMS-599626).[1] Its value lies in the (3R)-stereocenter and the orthogonality of its functional groups: a secondary amine (masked by Boc ) and a primary alcohol.[1]
The Chemoselectivity Challenge
The primary challenge in handling this scaffold is maintaining the integrity of the carbamate (Boc) group while manipulating the primary alcohol, or vice versa. The Boc group is acid-labile but stable to bases and nucleophiles.[1][2] Therefore, the strategy for protecting the alcohol (-CH₂OH) must be selected based on the downstream conditions the molecule must survive.[1]
Functional Group
Protection Status
Lability Profile
N-4 Amine
Boc (tert-butoxycarbonyl)
Acid Labile (TFA, HCl).[1] Stable to Base/Hydrogenolysis.
C-3 Alcohol
Free (-OH)
Nucleophilic. Needs protection from oxidation or non-specific alkylation.[1]
Strategic Decision Matrix
Select the O-protecting group based on the reagents required in subsequent steps.[1]
Strategy A: Silyl Protection (TBDMS/TBDPS)
Best for: Reactions requiring basic or nucleophilic conditions.[1][2]
Deprotection: Fluoride sources (TBAF) or mild acid.[1][3]
Pros: High yield, mild conditions, easy NMR monitoring.[1]
Cons: Labile to strong acids (not fully orthogonal to Boc removal conditions).[1]
Solvent: Anhydrous DCM (Dichloromethane) or DMF (Dimethylformamide)[1]
Step-by-Step Procedure:
Setup: Flame-dry a round-bottom flask and cool under N₂ atmosphere.
Dissolution: Dissolve the substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).
Base Addition: Add Imidazole (2.5 equiv) in one portion. The solution may become slightly cloudy.
Reagent Addition: Cool the mixture to 0°C. Add TBDMS-Cl (1.2 equiv) portion-wise over 5 minutes.
Note: TBDMS-Cl is hygroscopic; handle quickly or use a solution in DCM.[1]
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
Monitoring: Check TLC (Hexane/EtOAc 3:1).[1] Product will be less polar (higher R_f) than the starting alcohol.[1]
Quench: Add saturated aq. NaHCO₃.
Workup: Extract with DCM (3x). Wash combined organics with water (to remove imidazole) and brine.[1] Dry over Na₂SO₄.[1][5]
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Self-Validating Check:
¹H NMR: Look for the appearance of the silyl methyls (~0.05 ppm, s, 6H) and the tert-butyl group (~0.90 ppm, s, 9H).[1] The -CH₂O- protons should shift slightly upfield compared to the free alcohol.[1]
Figure 2: Workflow for TBDMS protection. Note the mild conditions preserving the N-Boc group.[6]
Stability & Orthogonality Data
The following table summarizes the stability of the protected derivatives against common deprotection reagents.
Reagent / Condition
N-Boc (Amine)
O-TBDMS (Ether)
O-Bn (Ether)
O-Ac (Ester)
TFA / DCM (Acid)
Cleaved
Unstable (Slow cleavage)
Stable
Stable
HCl / Dioxane (Acid)
Cleaved
Cleaved
Stable
Stable
TBAF / THF (Fluoride)
Stable
Cleaved
Stable
Unstable (at high temp)
H₂ / Pd-C (Redox)
Stable
Stable
Cleaved
Stable
LiOH / MeOH (Base)
Stable
Stable
Stable
Cleaved
Key Takeaway:
Use Benzyl (Bn) if you need to remove the Boc group with acid later.[1][7]
Use TBDMS if you need to remove the alcohol protection while keeping the Boc group intact (using TBAF).[1]
Troubleshooting & Quality Control
Common Issues
Incomplete Reaction (Silylation):
Cause: Wet solvent (hydrolysis of TBDMS-Cl) or old TBDMS-Cl.[1]
Fix: Distill DCM over CaH₂ or use fresh molecular sieves.[1] Add catalytic DMAP (Dimethylaminopyridine) to accelerate the reaction.[1]
Racemization (Benzylation):
Cause: High temperatures during NaH deprotonation.[1]
Fix: Strictly maintain 0°C during base addition.[1] Alternatively, use Benzyl Trichloroacetimidate with catalytic triflic acid (mild acid conditions) to install the benzyl group without strong base.[1]
Poor Separation:
The Boc-protected alcohol and the Boc-protected silyl ether can have similar R_f values in pure EtOAc.[1] Use a gradient of Hexane/EtOAc (start 90:10) to separate them effectively.
Compare against the racemic standard to confirm enantiomeric excess (ee) > 98%.
References
Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis (4th ed.).[1] Wiley-Interscience.[1][8] (The definitive guide on stability profiles). Link[1]
Burke, S. D., & Danheiser, R. L. (1999).[1] Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents. Wiley.[1][8] (Reference for TBDMS-Cl handling).
Han, G., et al. (2007).[1] "Design, Synthesis, and Biological Evaluation of Potent and Selective Inhibitors of Human Epidermal Growth Factor Receptor 1 and 2 Kinases". Journal of Medicinal Chemistry, 50(19), 4661-4676.[1] (Describes synthesis of related morpholine intermediates). Link[1]
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1514267, tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate.[1][4] Link[1]
Application Note: A Multi-Technique Approach to Monitoring the Synthesis of tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate
Abstract This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and efficient reaction monitoring techniques for the synthesis of tert-Butyl (3R)-3-...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and efficient reaction monitoring techniques for the synthesis of tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate. This chiral morpholine derivative is a critical intermediate in the synthesis of various pharmaceuticals, including inhibitors of human epidermal growth factor receptor kinases like BMS-599626.[1][2] Ensuring high yield and purity is paramount, which necessitates precise real-time monitoring of the reaction progress. This guide moves beyond a simple listing of protocols to explain the causality behind experimental choices, offering a multi-technique approach that leverages the strengths of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed, step-by-step protocols, data interpretation guidelines, and a comparative analysis are provided to empower scientists to optimize their synthetic workflows.
Introduction: The Importance of a Chiral Building Block
tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate is a valuable chiral building block in medicinal chemistry.[3] Its structural features, including the morpholine ring, a chiral center, a primary alcohol, and a tert-butoxycarbonyl (Boc) protecting group, make it a versatile synthon for complex drug molecules.[3] The synthesis of this intermediate typically involves the N-protection of the morpholine's secondary amine with a Boc group, a common and crucial step in multi-step organic synthesis.[4][5]
The efficiency of this Boc-protection step directly impacts the overall yield and cost-effectiveness of the final active pharmaceutical ingredient (API). Incomplete reactions lead to difficult separations of the starting material from the product, while side reactions can introduce impurities that are challenging to remove. Therefore, a well-designed reaction monitoring strategy is not merely a quality control measure but an integral part of process optimization and control.
The Synthetic Pathway: Boc-Protection of (3R)-3-(hydroxymethyl)morpholine
The most common and straightforward synthesis involves the reaction of (3R)-3-(hydroxymethyl)morpholine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[4][6]
Reaction Scheme:
A placeholder for the reaction scheme diagram. A proper diagram would show the chemical structures.
Mechanism Insight: The reaction proceeds via nucleophilic attack of the secondary amine of the morpholine onto one of the electrophilic carbonyl carbons of the Boc anhydride.[4] A base, such as triethylamine (TEA) or sodium bicarbonate, is used to neutralize the acidic byproduct and can also increase the nucleophilicity of the starting amine.[4][5]
A Multi-Technique Monitoring Strategy
No single analytical technique is optimal for all stages of reaction monitoring. A synergistic approach, combining rapid qualitative checks with precise quantitative analysis, provides the most comprehensive control over the synthesis.
Caption: Recommended workflow for integrated reaction monitoring.
Technique I: Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for rapid, qualitative assessment of reaction progress.[7] Its primary role is to track the disappearance of the starting material and the appearance of the product.[6][7]
Causality: The principle of TLC is separation based on differential partitioning of components between the stationary phase (typically silica gel) and the mobile phase (eluent).[7] The starting material, (3R)-3-(hydroxymethyl)morpholine, is a relatively polar molecule due to its free amine and hydroxyl groups. The product, being Boc-protected, is significantly less polar. This polarity difference is the key to achieving good separation on a silica gel plate. The less polar product will travel further up the plate (higher Retention Factor, Rf), while the more polar starting material will remain closer to the baseline (lower Rf).
Protocol: TLC Monitoring
Plate Preparation: Use silica gel 60 F₂₅₄ plates. With a pencil, gently draw a baseline ~1 cm from the bottom edge.[8]
Eluent Selection: A good starting eluent system is a mixture of a non-polar solvent and a moderately polar solvent.
Recommended System: 70:30 Ethyl Acetate / Hexane. Adjust the ratio as needed to achieve an Rf for the product between 0.3 and 0.5.
Spotting:
Lane 1 (SM): Dissolve a small amount of the (3R)-3-(hydroxymethyl)morpholine starting material in a suitable solvent (e.g., methanol) and spot it on the baseline.
Lane 2 (Co-spot): Spot the starting material, and then spot the reaction mixture directly on top of it. This "cospot" is crucial to confirm the identity of the starting material spot within the reaction mixture.[9]
Lane 3 (Rxn): Use a capillary tube to withdraw a tiny aliquot from the reaction mixture and spot it on the baseline.[8]
Development: Place the TLC plate in a chamber containing the eluent. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is ~1 cm from the top.
Visualization:
UV Light: Remove the plate and visualize under short-wave (254 nm) UV light. The Boc-protected product may be UV active.
Staining: Dip the plate into a potassium permanganate (KMnO₄) stain. The hydroxyl group on both the starting material and product will react to produce yellow-brown spots on a purple background. This stain is highly effective for visualizing the disappearance of the starting material.
Data Interpretation:
t = 0: A strong spot in the 'SM' and 'Rxn' lanes at a low Rf. No product spot should be visible.
t = intermediate: The spot for the starting material in the 'Rxn' lane will decrease in intensity, while a new spot at a higher Rf (the product) will appear and intensify.
t = final: The starting material spot in the 'Rxn' lane should be completely gone or very faint, with a single, strong spot for the product.
While TLC provides a rapid qualitative picture, HPLC is the gold standard for quantitative analysis, allowing for precise determination of conversion, product purity, and detection of byproducts.[10]
Causality: HPLC separates compounds based on their interaction with a packed column (stationary phase) as they are carried through by a liquid (mobile phase) under high pressure.[10] For this synthesis, a Reverse-Phase HPLC (RP-HPLC) method is ideal. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. The less polar Boc-protected product will have a stronger affinity for the C18 column and thus will be retained longer, resulting in a longer retention time (tR) compared to the more polar starting material.
Protocol: RP-HPLC Analysis
Sample Preparation:
Withdraw a small aliquot (~5-10 µL) from the reaction mixture.
Quench the reaction in the aliquot by diluting it significantly in the mobile phase (e.g., 1 mL of 50:50 Acetonitrile/Water). This prevents further reaction.
Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Conditions:
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
Gradient: Start with a higher concentration of Mobile Phase A (e.g., 95%) and gradually increase Mobile Phase B over 10-15 minutes. A typical gradient might be:
0-2 min: 5% B
2-10 min: 5% to 95% B
10-12 min: 95% B
12-15 min: 95% to 5% B
Flow Rate: 1.0 mL/min.
Detector: UV-Vis at 210 nm. Carbamates typically have some absorbance at low wavelengths.
Injection Volume: 10 µL.
Data Analysis:
Identify the peaks corresponding to the starting material and the product based on their retention times (inject standards of each if available).
Calculate the percent conversion by comparing the peak area of the starting material over time.
Technique III: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous structural information and can be used for both qualitative and quantitative monitoring, sometimes even in situ (directly in the reaction vessel).[11][12] It is particularly valuable for final product confirmation.
Causality: NMR exploits the magnetic properties of atomic nuclei. The chemical environment of each proton in the molecule results in a unique resonance frequency (chemical shift), providing a fingerprint of the molecular structure. The integration (area under the peak) of each signal is directly proportional to the number of protons it represents, allowing for quantitative analysis.
Protocol: ¹H NMR Analysis
Sample Preparation:
Withdraw an aliquot (~0.1 mL) from the reaction.
Remove the solvent in vacuo.
Dissolve the residue in a deuterated solvent, typically Chloroform-d (CDCl₃).
Key Diagnostic Signals:
(Starting Material) (3R)-3-(hydroxymethyl)morpholine: Look for the N-H proton signal (often a broad singlet). The exact chemical shift can vary.
(Reagent) (Boc)₂O: A sharp singlet at ~1.5 ppm corresponding to the 18 equivalent protons of the two tert-butyl groups.
Appearance of a large singlet at ~1.47 ppm. This peak, integrating to 9 protons, is the unmistakable signature of the newly installed Boc group.
Disappearance of the N-H proton signal from the starting material.
Shifts in the protons on the morpholine ring adjacent to the nitrogen, confirming the N-acylation.
Quantitative Monitoring:
By comparing the integration of a characteristic product peak (e.g., the Boc group singlet) to a starting material peak, the reaction conversion can be calculated.
For in situ monitoring, a sealed NMR tube is used, and spectra are acquired at set time intervals without sample workup.[11][13] This can provide detailed kinetic data.[12]
Comparative Analysis
Feature
Thin-Layer Chromatography (TLC)
High-Performance Liquid Chromatography (HPLC)
Nuclear Magnetic Resonance (NMR)
Information
Qualitative (conversion estimate)
Quantitative (% conversion, % purity)
Quantitative & Structural
Speed
Very Fast (~5-10 min/sample)
Moderate (~15-20 min/sample)
Slow (sample prep + acquisition)
Cost
Low (per sample)
High (instrumentation & solvents)
Very High (instrumentation)
Expertise
Low
Moderate (method development)
High (data interpretation)
Primary Use
Rapid, frequent progress checks
Precise conversion & purity analysis
Final product verification, mechanistic studies
Conclusion
An effective strategy for monitoring the synthesis of tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate relies on the intelligent application of multiple analytical techniques. TLC serves as the workhorse for rapid, real-time checks on the reaction's progress. Once TLC indicates the reaction is nearing completion, HPLC provides the precise, quantitative data needed to make an informed decision about when to stop the reaction and proceed with workup, maximizing yield and minimizing impurities. Finally, NMR spectroscopy offers the definitive structural confirmation of the final isolated product, ensuring its identity and purity meet the required specifications for downstream applications in drug development. By integrating these techniques, researchers can achieve a robust, efficient, and well-controlled synthetic process.
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
RSC Publishing. Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. [Link]
University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]
Chemistry LibreTexts. 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. [Link]
Microsaic Systems. Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. [Link]
ResearchGate. Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. [Link]
ResearchGate. In‐situ NMR monitoring of the reaction. [Link]
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
NIH National Library of Medicine. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]
ACS Publications. Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring. [Link]
ACS Publications. Adapting Meaningful Learning Strategies for an Introductory Laboratory Course: Using Thin-Layer Chromatography to Monitor Reaction Progress. [Link]
International Journal of Pharmacy and Pharmaceutical Sciences. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. [Link]
RSC Publishing. Exploiting in situ NMR to monitor the formation of a metal–organic framework. [Link]
ResearchGate. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. [Link]
Google Patents. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
ChemRxiv. Exploiting In-Situ NMR to Monitor the Formation of a Metal-Organic Framework. [Link]
NIH National Library of Medicine. NMR Reaction Monitoring Robust to Spectral Distortions. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Workup & Purification of tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate
Executive Summary & Physicochemical Profile
tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate (CAS: 215917-99-0) is a critical chiral building block for kinase inhibitors (e.g., BMS-599626).[1] While commercially available on gram scales, multi-kilogram processing presents distinct challenges due to its amphiphilic nature and the lability of the Boc protecting group.
This guide provides a scalable, non-chromatographic workflow for the isolation and purification of this intermediate. The protocols focus on minimizing emulsion formation—a common bottleneck with morpholine derivatives—and ensuring high enantiomeric purity without column chromatography.
Physicochemical Data Table
Property
Value
Implication for Scale-Up
Physical State
Low-melting solid (mp 59–61 °C) or viscous oil
Can be crystallized, but often oils out if solvent ratios are incorrect.[1]
LogP (Predicted)
~0.5 – 1.1
Amphiphilic.[1] Soluble in organics but significant water miscibility, risking yield loss in aqueous waste streams.[1]
pKa (Conjugate Acid)
~ -2 (Boc group protonation)
Acid sensitive.[1] Hydrolysis of Boc occurs rapidly at pH < 2.[1]0.
MTBE/Heptane or IPAc/Heptane are the preferred crystallization systems.
Critical Process Challenges
A. The "Morpholine Emulsion" Effect
Morpholine derivatives possess surfactant-like properties.[1] In biphasic workups (especially basic washes), they stabilize oil-in-water emulsions that can take hours to separate.
Solution: High-ionic strength washes (Brine) and the use of Isopropyl Acetate (IPAc) or MTBE instead of Dichloromethane (DCM) to increase density difference.[1]
B. Boc-Group Thermal Instability
While the N-Boc group is generally stable, it degrades at T > 60 °C in the presence of trace Lewis acids or protic acids.
Control: Maintain reactor temperature < 45 °C during concentration. Ensure aqueous washes are buffered to pH 4–8.
Protocol Module A: The "Anti-Emulsion" Extraction
Application: Standard workup following alkylation, reduction, or nucleophilic substitution reactions yielding the target alcohol.
Rationale: This protocol uses a "Salting-Out" approach combined with specific solvent density control to force rapid phase separation.[1]
Reagents:
Extraction Solvent: Isopropyl Acetate (IPAc) or MTBE (Safer alternatives to Ether/DCM).[1]
Dilute with IPAc (3 volumes relative to crude mass).[1] Note: IPAc is preferred over EtOAc due to lower water solubility (1.2% vs 3.3%), reducing product loss.
pH Adjustment (Crucial):
Wash with 10% Citric Acid (aq) to remove basic impurities (e.g., unreacted amines, pyridine).[1]
Target pH: 4.0 – 5.0.
Warning: Do NOT use HCl.[1] Strong mineral acids can cleave the Boc group even at low temperatures if local concentration spikes occur.
The "Salting Out" Wash:
Perform a wash with 20% w/w NaCl solution (Brine).[1]
Agitation: Stir vigorously for 10 minutes, then stop.
Observation: Interface should be sharp.[1] If a "rag layer" (emulsion) persists, add 1% v/v Methanol to the organic layer. This disrupts the surface tension of the morpholine surfactant.
).[2][3] Magnesium Sulfate (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
) is too acidic for sensitive Boc groups on prolonged contact.
Concentrate under reduced pressure at T < 40 °C .
Protocol Module B: Purification via Crystallization[4]
Application: Replacing silica gel chromatography for >100g batches.
Target Purity: >98% HPLC, >99% ee.
Rationale: The target molecule has a melting point of ~60 °C. While it tends to oil out, controlled cooling with an antisolvent can induce crystallization.
Solvent System:
Solvent (Good): Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc).[1]
The following diagram illustrates the logical flow for processing reaction mixtures containing the target morpholine derivative.
Figure 1: Decision matrix for the workup and purification of N-Boc-morpholine derivatives, prioritizing crystallization over chromatography.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5058359, tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate.[1] Retrieved from [Link]
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis.[1] Wiley-Interscience.[1] (Standard reference for N-Boc stability and cleavage conditions).
Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists.[1] Academic Press.[1] (Source for solvent selection and emulsion breaking strategies in scale-up).
Preventing racemization during the synthesis of tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate
Ticket ID: #SYN-MORPH-3R-001 Status: Open Priority: High (Chirality Risk) Subject: Prevention of Racemization and Loss of Enantiomeric Excess (ee) Executive Summary The Core Issue: The synthesis of tert-Butyl (3R)-3-(hyd...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #SYN-MORPH-3R-001
Status: Open
Priority: High (Chirality Risk)
Subject: Prevention of Racemization and Loss of Enantiomeric Excess (ee)
Executive Summary
The Core Issue:
The synthesis of tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate (CAS: 215917-99-0) is highly susceptible to racemization at the C3 position. This loss of stereochemical integrity typically occurs during two specific phases:
Cyclization: Base-mediated ring closure of D-Serine derivatives.
Reduction: Conversion of the C3-carboxylic acid (or ester) to the hydroxymethyl group.
The Solution:
To preserve the (3R) configuration derived from D-Serine , you must utilize a synthetic route that avoids strong base exposure to the activated carbonyl intermediate. We recommend the Borane-Dimethyl Sulfide (BMS) reduction of the N-Boc-morpholine-3-carboxylic acid over the Mixed Anhydride/NaBH₄ method, as the latter proceeds via a racemization-prone oxazolone intermediate.
Diagnostic Workflow
Before altering your protocol, use this logic flow to identify the specific source of your enantiomeric excess (ee) loss.
Figure 1: Diagnostic decision tree for isolating the source of racemization.
Critical Process Parameters (FAQs)
Q1: Why does the Mixed Anhydride reduction method cause racemization?
A: When you activate the N-Boc-morpholine-3-carboxylic acid with isobutyl chloroformate (IBCF) and a base (like Triethylamine), you form a mixed anhydride.
Mechanism of Failure: The carbonyl oxygen of the N-Boc group can attack the activated anhydride carbonyl, forming a cyclic 5(4H)-oxazolone intermediate.
The Consequence: The C3 proton on this oxazolone ring is highly acidic (
). Even mild bases present in the mixture can deprotonate this position, destroying the chirality before the hydride reduction occurs .
Q2: Can I use Lithium Aluminum Hydride (LAH) for the reduction?
A:Not recommended. While LAH is a potent reducing agent, it requires anhydrous conditions and often reflux temperatures to reduce amides or hindered esters. The strong basicity of LAH intermediates can cause epimerization at the alpha-carbon. Furthermore, LAH will reduce the carbamate (Boc) protecting group to an N-methyl group, destroying your orthogonal protection strategy.
Q3: What is the safest base to use if I must perform a base-mediated step?
A: Use N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) . Avoid Triethylamine (TEA) if possible.
Reasoning: NMM is a weaker base and less likely to promote the abstraction of the alpha-proton compared to TEA. Additionally, keeping the reaction temperature strictly below -15°C during activation is critical .
Recommended Protocol: Borane Reduction
This protocol minimizes racemization by avoiding the formation of the sensitive activated ester/anhydride intermediate.[1] It reduces the carboxylic acid directly to the alcohol.[2]
Note: Evolution of hydrogen gas will occur. Ensure proper venting.
Critical Control: Do not let the temperature rise above 5°C during addition.
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by TLC or LC-MS until the acid is consumed.
Why this works: Borane coordinates to the carboxylic acid to form a triacyloxyborane, which is intramolecularly reduced. This mechanism does not involve an acidic alpha-proton intermediate.
Quenching: Cool back to 0°C . Slowly add Methanol until gas evolution ceases. This breaks down the boron-amine complexes.
Workup: Concentrate under reduced pressure. Co-evaporate with methanol (3x) to remove volatile trimethyl borate.
Purification: The resulting oil is often pure enough for the next step. If necessary, purify via silica gel chromatography (EtOAc/Hexanes).
Mechanism of Failure (Visualization)
Understanding how racemization happens is key to preventing it. The diagram below illustrates the "Danger Zone" when using the Mixed Anhydride method.
Figure 2: The oxazolone pathway is the primary cause of racemization in N-protected amino acid derivatives during activation.
References
Benoiton, N. L. (1983). Mixed anhydrides in peptide synthesis.[4][5] A study of urethane formation with a contribution on minimization of racemization. ResearchGate. [Link]
Sagar, A. D., et al. (2011).[6] Reduction of Carboxylic Acids to Alcohols Using Cyanuric Chloride and Borohydride Exchange Resin. Journal of Chemical and Pharmaceutical Research. [Link]
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1514267, tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Topic: Troubleshooting Side Reactions & Impurity Profiling
Target Molecule: tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate (CAS: 215917-99-0)
Context: Key intermediate for BMS-599626 (EGFR/HER2 inhibitor).
Introduction: The Stereochemical Challenge
As Senior Application Scientists, we understand that the synthesis of tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate is not merely a reduction; it is a battle against entropy. The (3R) stereocenter is alpha to both the nitrogen atom and the hydroxymethyl group, making it susceptible to racemization via enolization intermediates. Furthermore, the N-Boc-amino alcohol motif presents a classic risk of intramolecular cyclization.
This guide addresses the specific failure modes encountered when reducing N-Boc-morpholine-3-carboxylic acid (or its esters) to the target alcohol.
Module 1: Critical Side Reactions & Troubleshooting
Issue 1: Loss of Enantiomeric Excess (Racemization)
Symptom: The product shows low optical rotation or splits into two peaks (50:50 or non-racemic mixtures) on chiral HPLC.
Root Cause: Enolization of the aldehyde intermediate.
Technical Insight:
During the reduction of the ester/acid to the alcohol, the reaction passes through an aldehyde intermediate. The C3 proton in this aldehyde is highly acidic due to the electron-withdrawing nature of the adjacent carbamate (Boc) and the carbonyl group. If the reduction is too slow or the conditions are too basic, the aldehyde enolizes, destroying the stereocenter.
Troubleshooting Protocol:
Q: Why is my product racemizing despite using mild reductants?
A: You likely have a "stalled" aldehyde intermediate. Aldehydes in morpholine systems can form stable hemiaminals or hydrates that resist further reduction, extending their lifetime and exposure to basic conditions.
Correction: Switch to a Mixed Anhydride / NaBH₄ protocol or use LiBH₄ in THF. Avoid DIBAL-H at temperatures above -78°C, as the aluminum-coordinated intermediate is prone to epimerization upon quenching.
Issue 2: Formation of Cyclic Carbamate (Oxazolidinone)
Symptom: Loss of the Boc group signals in NMR (t-butyl singlet disappears) but mass spec shows a mass loss of roughly 56 Da (isobutylene) rather than full deprotection.
Root Cause: Intramolecular nucleophilic attack.
Technical Insight:
The target molecule contains a primary hydroxyl group beta to the Boc-protected nitrogen. Under thermodynamic stress (heat) or strong base, the hydroxyl oxygen can attack the carbonyl of the Boc group. This expels tert-butanol (or isobutylene + water) and forms a stable, bicyclic oxazolidinone (specifically, a [3.4.0] fused system).
Troubleshooting Protocol:
Q: I see a stable impurity that won't separate. What is it?
A: It is likely the oxazolidinone derivative. This is a "dead-end" side product; it cannot be easily reverted to the Boc-amine without harsh hydrolysis that opens the morpholine ring.
Correction:
Temperature Control: Never heat the free alcohol above 60°C, especially during rotary evaporation.
Base Choice: Avoid using strong alkoxide bases if alkylating the hydroxyl group subsequently. Use non-nucleophilic bases like DIPEA or inorganic carbonates.
Symptom: Crude NMR shows complex multiplets around 5-6 ppm; low yield of alcohol.
Root Cause: Boron complexation.
Technical Insight:
Morpholine derivatives are excellent ligands for boron. After reduction with Borane (
) or Borohydrides, the product often forms stable N-B-O complexes that do not hydrolyze under standard aqueous workup, trapping the product in the aqueous phase or as a gummy solid.
Troubleshooting Protocol:
Q: My extraction yield is <30%, but TLC shows conversion. Where is my product?
A: It is trapped in a boron complex.
Correction: Use an oxidative workup or a diamine quench.
Method A: Add solid Sodium Potassium Tartrate (Rochelle's Salt) and stir vigorously for 2 hours.
Method B: Add ethanolamine or ethylene diamine to chelate the boron, precipitating it as a solid complex, releasing your morpholine.
Module 2: Mechanistic Visualization
The following diagram illustrates the reduction pathway and the divergence points for the three critical side reactions described above.
Figure 1: Reaction pathway analysis showing the divergence between the desired reduction and competitive racemization or cyclization pathways.
Module 3: Validated Experimental Protocol
To minimize the side reactions listed above, we recommend the Mixed Anhydride / Borohydride method. This method avoids the isolation of the sensitive aldehyde and minimizes racemization by keeping conditions mild.
Step-by-Step Methodology
Activation (Mixed Anhydride Formation):
Dissolve N-Boc-(3R)-morpholine-3-carboxylic acid (1.0 equiv) in dry THF under
.
Cool to -15°C (Ice/Salt bath).
Add N-Methylmorpholine (NMM) (1.1 equiv) followed by Isobutyl Chloroformate (IBCF) (1.1 equiv) dropwise.
Checkpoint: A white precipitate (NMM·HCl) will form immediately. Stir for 15 minutes.
Reduction (In-situ):
Filter off the NMM·HCl salt quickly under inert atmosphere (optional but recommended for cleaner workup) OR proceed directly.
Add Sodium Borohydride (
) (2.5 equiv) as a solution in water (minimal volume) or solid (if using methanol cosolvent).
Critical: Maintain temperature < 0°C.
Dropwise add Methanol (approx 5-10 equiv) to the reaction mixture. This generates active borohydride species and releases
gas (Caution!).
Workup (Boron De-complexation):
Quench with saturated
.
Crucial Step: If an emulsion forms, add 1M Citric Acid (mildly acidic, pH 4-5) to break boron-amine complexes. Do NOT use strong HCl (risk of Boc removal).
Extract with Ethyl Acetate. Wash with brine. Dry over
.
Impurity Profile Table
Impurity Type
Retention Time (Relative)
Mass Spec Signature (ESI+)
Origin
Prevention
Target (3R)
1.00
[M+H]+ 218, [M+Na]+ 240
Desired
N/A
(3S)-Enantiomer
1.00 (Achiral col) / Separated (Chiral)
Same as Target
Racemization of aldehyde
Keep temp < 0°C; Fast reduction.
Oxazolidinone
0.85 (Less Polar)
[M+H]+ 144 (Loss of tBu + H2O)
Cyclization of Boc
Avoid heat >60°C; Avoid strong base.
Aldehyde
1.10
[M+H]+ 216
Incomplete Reduction
Ensure excess NaBH4; Check reagent quality.
Des-Boc Amine
0.10 (Baseline)
[M+H]+ 118
Acidic hydrolysis
Avoid HCl workup; Use Citric acid or NH4Cl.
References
Boc Group Stability & Side Reactions
Master Organic Chemistry. (2018).[1] "Protecting Groups for Amines: Carbamates."[1][2] Accessed Jan 31, 2026.
Racemization of Alpha-Amino Acids/Esters
Thieme Connect.[3] (2003). "Racemization Assays in Peptide Synthesis." Synthesis.
Reduction of N-Boc Amino Acids (Methodology)
Utah State University. (1991). "Reduction of N-Protected Amino Acids to Amino Alcohols." DigitalCommons@USU.
Current Status: Online
Agent: Senior Application Scientist
Subject: CAS 215917-99-0 | Stereocontrol & Reactivity Troubleshooting
You are accessing this guide because you are working with tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate . While this scaffold is a privileged intermediate in drug discovery (e.g., EGFR/HER2 inhibitors like BMS-599626), it presents unique stereochemical challenges. The morpholine ring's flexibility, combined with the N-Boc rotamers, often leads to unpredictable diastereomeric ratios (dr) during downstream functionalization.
This guide treats your chemical challenges as "Support Tickets." Select the module below that matches your experimental failure mode.
Module 1: The "Floppy" Ring Issue (Conformational Locking)
Ticket: "My NMR shows broad peaks/split signals, and diastereoselectivity during additions is lower than predicted."
Root Cause Analysis:
Unlike proline (rigid), the morpholine ring exists in a dynamic equilibrium between chair and twist-boat conformers. The tert-butyl carbamate (Boc) group introduces A(1,3)-strain with the C3-hydroxymethyl group.
The Trap: At room temperature, the N-Boc group rotates slowly on the NMR timescale, and the ring flips. If your reaction relies on a specific face being exposed (e.g., for nucleophilic attack), this conformational chaos erodes selectivity.
Fix: Run variable temperature (VT) NMR at 323 K (50 °C) in DMSO-
. If peaks coalesce, you have rotamers, not impurities.
Solvent Locking:
Switch reaction solvents to non-polar media (Toluene or CH
Cl) at low temperatures ( °C). This favors the chair conformation where the C3-substituent is pseudo-equatorial to minimize steric clash with the Boc group.
Module 2: Oxidation & Nucleophilic Addition (Creating New Centers)
Ticket: "I oxidized the alcohol to the aldehyde, but Grignard addition gave a 1:1 mixture of diastereomers."
Technical Insight:
When you oxidize the C3-hydroxymethyl group to an aldehyde, the
-carbon (C3) becomes highly susceptible to epimerization. Furthermore, the subsequent addition of a nucleophile (R-MgBr or R-Li) is governed by the competition between Felkin-Anh (steric) and Chelation control.
The Solution: Choosing the Right Transition State
Scenario A: Felkin-Anh Control (Default)
Conditions: Non-chelating conditions (e.g., NaBH
in MeOH, or R-Li in Ether).
Outcome: The nucleophile attacks from the face opposite the bulkiest group (the N-Boc morpholine ring residue).
Conditions: Use a Lewis Acid capable of bidentate coordination (Mg
, Ti, Zn).
Mechanism:[1][2][4][6][10] The metal coordinates the aldehyde oxygen and the morpholine ring oxygen (O1), locking the conformation.
Protocol: Pre-complex the aldehyde with MgBr
OEt or TiCl (1.1 equiv) at °C for 30 mins before adding the nucleophile.
Visualization: Stereocontrol Pathways
Caption: Decision tree for controlling diastereoselectivity during nucleophilic addition to N-Boc-morpholine-3-carbaldehyde.
Module 3: Fluorination & Ring Contraction (The "Hidden" Failure)
Ticket: "I tried to convert the OH to F using DAST, but the product mass is correct while the NMR is completely wrong."
Critical Warning:
Reaction of 3-hydroxymethyl morpholines with DAST (Diethylaminosulfur trifluoride) often triggers a Ring Contraction .
Mechanism: The hydroxyl group is activated, but instead of direct displacement by fluoride, the nitrogen lone pair attacks the activated carbon (via 3-exo-tet cyclization or aziridinium formation), followed by ring opening.
Result: You likely formed a (fluoromethyl)pyrrolidine derivative, not a fluoromorpholine.
Troubleshooting Protocol:
Parameter
Standard (Risky)
Optimized (Safe)
Reagent
DAST / Deoxo-Fluor
Perfluoro-1-butanesulfonyl fluoride (PBSF) or Morpho-DAST
Base
None
DBU or Collidine (2.0 equiv)
Solvent
CHCl
THF (Stabilizes cationic intermediates)
Temp
RT to Reflux
°C to 0 °C
Self-Validating Check:
Check the
C NMR. A morpholine ring typically shows C2/C6 signals around 66 ppm. A contracted pyrrolidine ring will shift these signals significantly upfield.
Module 4: Experimental Workflow (Substitution)
For standard substitution (e.g., OH
OMs N), strict temperature control is required to prevent -elimination or racemization.
Caption: Optimized workflow for nucleophilic substitution avoiding elimination side-products.
Frequently Asked Questions (FAQ)
Q1: Can I use Swern oxidation to get the aldehyde?A: Yes, but it is risky. The base (Et
N) used in the final step of Swern can deprotonate the C3-position of the resulting aldehyde, leading to racemization.
Recommendation: Use Dess-Martin Periodinane (DMP) in wet CH
Cl (water accelerates DMP) buffered with NaHCO. This avoids basic conditions entirely.
Q2: My Grignard reaction yield is low (<40%). Why?A: The N-Boc carbamate proton is slightly acidic. If you use exactly 1.0 equivalent of Grignard, it may simply deprotonate the carbamate (if NH is present) or coordinate non-productively.
Fix: Use 2.5 to 3.0 equivalents of the Grignard reagent. The first equivalent acts as a "sacrificial" base/scavenger.
Q3: How do I separate the diastereomers if selectivity is poor?A: N-Boc morpholines are often oils and difficult to crystallize.
Fix: Deprotect the Boc group (TFA/DCM). The resulting free amines often form crystalline salts (e.g., Oxalate or HCl salts) which can be recrystallized to upgrade diastereomeric purity (dr).
References
Synthesis of BMS-599626: tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate as a key intermediate.[11] ChemBK. Link
Morpholine Conformational Analysis: Structural Effects of Morpholine Replacement in ZSTK474. PMC (NIH). Link
Ring Contraction Risks: Ring Contraction of 3-Hydroxy-3-(trifluoromethyl)piperidines (Analogous Mechanism). Scilit. Link
Diastereoselective Additions: Diastereoselectivity enhancement in the 1,3-cycloaddition of beta-lactam aldehydes. PubMed.[12] Link
Safety Data: tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate Safety & Hazards. PubChem. Link
Technical Support Center: Purification of tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate
Welcome to the technical support center for tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this critical pharmaceutical intermediate. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common challenges and ensure the highest purity of your compound.
I. Understanding the Compound and Potential Impurities
Tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate is a chiral building block widely used in the synthesis of various pharmaceutical agents.[1] Its purity is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Impurities can arise from starting materials, side reactions during the synthesis, or degradation of the product.
A common synthetic route to the enantiomeric (3S) compound involves the reaction of a suitably protected morpholine precursor with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine.[2] This process, while generally efficient, can introduce several classes of impurities that researchers may encounter.
II. Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you might encounter during the purification of tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate in a practical question-and-answer format.
A. Issues Related to Product Isolation and Initial Purity
Question 1: My crude product is a viscous oil instead of the expected solid. How can I induce crystallization?
Answer:
The physical state of tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate can be either a colorless to off-white solid or a viscous oil, depending on its purity.[3] If you obtain an oil, it is likely due to the presence of residual solvents or other impurities that depress the melting point.
Troubleshooting Steps:
High-Vacuum Drying: Ensure all reaction and extraction solvents are thoroughly removed by drying the crude product under high vacuum, possibly with gentle heating (e.g., 30-40 °C).
Solvent Trituration/Pulping: This technique involves stirring the oily product with a solvent in which the desired compound is sparingly soluble, while the impurities are more soluble.
Recommended Solvents: Based on protocols for similar Boc-protected compounds, weak polar solvents are a good starting point.[4][5] Try n-hexane or diethyl ether.
Procedure: Add a small volume of the chosen solvent to your oil and stir vigorously. The desired product should precipitate as a solid. If it remains oily, you can try cooling the mixture in an ice bath.
Seeding: If you have a small amount of pure, solid material, adding a "seed crystal" to the oil can initiate crystallization.[4][5]
Column Chromatography: If the above methods fail, it indicates a high level of impurities. Proceed with column chromatography for purification.
Question 2: My initial purity by TLC/LC-MS is low, showing multiple spots/peaks. What are the likely culprits and how do I proceed?
Answer:
Multiple signals in your initial analysis point to a mixture of unreacted starting materials, by-products, and potentially your desired product.
Logical Troubleshooting Workflow:
Troubleshooting Decision Tree for Low Initial Purity.
Detailed Explanation:
Identify Starting Materials: Compare the TLC or LC-MS of your crude product with authentic samples of your starting materials. Unreacted (3R)-3-(hydroxymethyl)morpholine will be more polar, while Boc anhydride will be less polar than your product.
Identify Boc-Related Impurities: Boc anhydride can be visualized on TLC by staining with potassium permanganate. Its decomposition product, tert-butanol, is volatile but may be present.
Purification Strategy:
Aqueous Wash: If you suspect residual base (e.g., triethylamine), washing the organic solution of your crude product with dilute acid (e.g., 1 M HCl) followed by brine can be effective.
Column Chromatography: This is the most robust method for separating multiple components. A protocol for the (3S)-enantiomer uses a gradient of ethyl acetate in petroleum ether on silica gel.[2]
Recrystallization: If one major impurity is present, recrystallization might be a more efficient purification method.
B. Challenges in Purification
Question 3: I'm struggling to get good separation with column chromatography. What parameters should I adjust?
Answer:
Effective column chromatography relies on optimizing the stationary phase, mobile phase, and loading technique.
Key Parameters for Optimization:
Parameter
Recommendation
Rationale
Stationary Phase
Silica Gel (60 Å, 230-400 mesh)
Standard choice for compounds of this polarity.
Mobile Phase
Ethyl acetate/Petroleum ether or Ethyl acetate/n-Hexane
A good starting point is a 1:10 to 1:4 ratio of ethyl acetate to the non-polar solvent.[2] Gradually increase the polarity of the eluent.
TLC Analysis
Aim for an Rf of 0.2-0.3 for your product on TLC
This generally translates to good separation on a column.
Loading Technique
Dry loading
Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully load the dry powder onto the column. This often gives sharper bands than wet loading.
Question 4: I'm attempting recrystallization, but my recovery is very low. What can I do to improve the yield?
Answer:
Low recovery in recrystallization is typically due to using an inappropriate solvent, using too much solvent, or premature crystallization.
Improving Recrystallization Yield:
Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
Screening: Test the solubility of your compound in small amounts of various solvents (e.g., ethyl acetate, isopropyl alcohol, toluene, and mixtures with hexanes) at room temperature and with gentle heating.
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound. Adding excess solvent will keep more of your product in solution upon cooling.
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can trap impurities and lead to smaller crystals.
Mother Liquor Analysis: Analyze the remaining solution (mother liquor) by TLC or LC-MS to see how much product is being lost. If a significant amount remains, you may be able to recover more by concentrating the mother liquor and performing a second crystallization.
III. Analytical Methods for Purity Assessment
Verifying the purity of your final product is a critical step. Here are the recommended analytical techniques:
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing purity and detecting trace impurities.
Starting HPLC Method Parameters:
Parameter
Recommendation
Column
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase
A gradient of acetonitrile and water, both with 0.1% formic acid or trifluoroacetic acid.
Detection
UV at a low wavelength (e.g., 210-220 nm) as the compound lacks a strong chromophore.
Chiral HPLC
To confirm enantiomeric purity, a chiral stationary phase is necessary. The choice of column is empirical and may require screening.[6][7]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides structural confirmation and can be used to identify and quantify impurities if their signals are resolved from the product's signals.
Expected ¹H NMR signals for tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate (indicative, may vary with solvent):
~1.4 ppm (s, 9H): The singlet for the tert-butyl group is a key indicator of the Boc-protection.
~2.5-4.0 ppm (m, 9H): A complex multiplet region corresponding to the protons of the morpholine ring and the hydroxymethyl group.
Identifying Impurities by NMR:
Residual Solvents: Consult published tables of NMR chemical shifts for common laboratory solvents.
tert-Butanol: A singlet around 1.2 ppm.
Triethylamine: Characteristic quartet and triplet signals.
IV. Experimental Protocols
A. Protocol for Column Chromatography
This protocol is adapted from the purification of the (3S)-enantiomer and should be a good starting point.[2]
Prepare the Column: Pack a glass column with silica gel in petroleum ether.
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the column.
Elution: Begin eluting with a low polarity mobile phase (e.g., 10% ethyl acetate in petroleum ether).
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 20%, 30% ethyl acetate) to elute the product.
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
B. General Protocol for Recrystallization
Dissolution: In a flask, add the minimum volume of a suitable hot solvent (e.g., ethyl acetate/hexanes mixture) to the crude product until it is fully dissolved.
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
Cooling: Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of cold solvent.
Drying: Dry the crystals under vacuum.
V. Concluding Remarks
The successful purification of tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate is achievable with a systematic approach to troubleshooting. By understanding the potential impurities and logically applying purification and analytical techniques, researchers can obtain this valuable intermediate in high purity. Always prioritize safety by handling all chemicals in a well-ventilated fume hood and wearing appropriate personal protective equipment.
VI. References
Shandong Jincheng Courage Chemical Co ltd. Crystallization method of Boc-amino acid. CN112661672A. Published April 16, 2021. Accessed January 29, 2026.
Patsnap. Crystallization method of Boc-amino acid. Eureka. Published N/A. Accessed January 29, 2026.
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]. Accessed January 29, 2026.
ChemBK. tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate. Published April 9, 2024. Accessed January 29, 2026.
PubChem. tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information. Accessed January 29, 2026.
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Published April 25, 2024. Accessed January 29, 2026.
PubChem. Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information. Accessed January 29, 2026.
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Published February 27, 2024. Accessed January 29, 2026.
Wikipedia. Di-tert-butyl dicarbonate. Wikimedia Foundation. Accessed January 29, 2026.
Chongqing Chemdad Co. tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate. Accessed January 29, 2026.
ChemicalBook. 3-TERT-BUTYL-4-HYDROXYANISOLE(121-00-6) 1H NMR spectrum. Accessed January 29, 2026.
Phenomenex. Chiral HPLC Separations. Accessed January 29, 2026.
ResearchGate. Unusual and Unexpected Reactivity of t- Butyl Dicarbonate (Boc 2 O) with Alcohols in the Presence of Magnesium Perchlorate. A New and General Route to t- Butyl Ethers. Published August 10, 2025. Accessed January 29, 2026.
ChemicalBook. Di-tert-butyl dicarbonate: Application, synthesis and toxicity. Published April 14, 2023. Accessed January 29, 2026.
Sigma-Aldrich. Basics of chiral HPLC. Accessed January 29, 2026.
Organic Syntheses. DI-tert-BUTYL DICARBONATE. Accessed January 29, 2026.
PubMed. Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers. J Org Chem. 2006;71(26):9580-9588. Accessed January 29, 2026.
UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Accessed January 29, 2026.
ORGANIC SPECTROSCOPY INTERNATIONAL. Tert-butyl (N-[3-[(3S,4R)-3-amino-4-fluoro-4-(hydroxymethyl)tetrahydrofuran-3-yl]-4-fluorophenyl]acetamide). Published April 27, 2018. Accessed January 29, 2026.
Optimization of catalyst loading for reactions using tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate
Introduction: The Optimization Challenge You are working with a high-value chiral intermediate. The morpholine scaffold contains two Lewis-basic heteroatoms (O, N) and a stereocenter at C3 that is prone to racemization (...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Optimization Challenge
You are working with a high-value chiral intermediate. The morpholine scaffold contains two Lewis-basic heteroatoms (O, N) and a stereocenter at C3 that is prone to racemization (epimerization) upon oxidation to the aldehyde.[1]
Optimization of catalyst loading for this substrate is not merely about reducing cost; it is about kinetic control .[2][1]
Over-loading leads to side reactions (over-oxidation to carboxylic acid, racemization via enolization).[2][1]
Under-loading leads to stalled intermediates and difficult purifications.[3][2][1]
This guide focuses on the two most critical catalytic transformations for this scaffold: Oxidation (Alcohol
Aldehyde) and Metal-Catalyzed Cross-Coupling .[3][2][1]
Module 1: Catalytic Oxidation (Alcohol
Aldehyde)
The conversion of the hydroxymethyl group to an aldehyde is the most common gateway reaction. The standard stoichiometric oxidants (Dess-Martin, Swern) are effective but difficult to scale.[3][2][1] Catalytic methods (TEMPO) are preferred but require precise loading optimization to prevent racemization.[3][2][1]
Protocol A: TEMPO/BAIB (High Fidelity)
Recommended for preserving the (3R) stereocenter.[1]
The Mechanism & Loading Logic:
TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) acts as the primary oxidant, converting to the active oxoammonium species. BAIB (Bis(acetoxy)iodo)benzene regenerates the oxoammonium.[2][1]
Standard Loading: 10-15 mol% TEMPO.
Optimization Target: 1-5 mol% TEMPO.
Step-by-Step Optimization Protocol:
Baseline: Start with 5 mol% TEMPO and 1.1 equiv BAIB in DCM/Water (9:1).
Monitoring: Track the disappearance of the alcohol via TLC/LCMS.
The "Stall" Test: If conversion halts at 80%:
Do NOT add more TEMPO. The catalyst is likely still present but the cycle is inhibited by pH drift or byproduct accumulation.
Action: Add 0.1 equiv of BAIB (co-oxidant) first.[2][1] If no change, increase TEMPO by 1 mol%.
Protocol B: TEMPO/Bleach (Anelli/Montanari)
Recommended for Scale-up (Cost-effective), but high racemization risk.[3][2][1]
Critical Parameter: The pH Window
For this specific morpholine derivative, the pH must be strictly maintained at 8.6–9.5 .
pH > 10: Rapid racemization of the resulting aldehyde (alpha-proton acidity increased by the Boc-amine).[3][2][1]
pH < 8: Reaction stalls; TEMPO disproportionates.[2][1]
Troubleshooting Table: Oxidation Issues
Symptom
Probable Cause
Corrective Action
Low Conversion (<50%)
Catalyst Deactivation (Disproportionation)
Increase KBr loading (cocatalyst) to 10 mol%. Ensure T < 5°C.
Over-oxidation (Acid formation)
Excess active oxidant
Reduce TEMPO loading to 1 mol%. Add Bleach slower (dropwise).[3][2][1]
Racemization (ee% drop)
Basic conditions (pH > 10)
Use TEMPO/BAIB instead of Bleach.[3][2][1] If using Bleach, use a saturated NaHCO3 buffer.[1]
Yellow/Orange Product
Residual TEMPO
Wash organic layer with 10% Ascorbic Acid (reduces TEMPO to hydroxylamine, which washes out).[3][2][1]
Module 2: Palladium-Catalyzed Coupling
If you are activating the alcohol (e.g., to a mesylate) for cross-coupling, or performing direct C-H activation, the morpholine ring presents a "Catalyst Poisoning" challenge.
The Chelation Trap
Even with the Boc-group at N4, the morpholine oxygen (O1) and the carbamate carbonyl can form a stable, non-reactive chelate with Palladium (Pd), effectively removing it from the catalytic cycle.
Optimization Strategy: Ligand Overloading
Unlike standard reactions where Pd:Ligand ratios are 1:1 or 1:2, this substrate requires a 1:4 ratio to outcompete the substrate chelation.
Recommended Catalyst Systems:
Catalyst: Pd(OAc)2 or Pd2(dba)3.
Ligand: XPhos or BrettPhos (Bulky, electron-rich ligands prevent substrate coordination).[3][2][1]
Loading: Start at 5 mol% Pd. Do not go below 2 mol% without rigorous kinetic studies.
Visualizing the Optimization Workflow
The following diagram illustrates the decision matrix for optimizing catalyst loading based on the specific failure mode encountered.
Figure 1: Decision matrix for troubleshooting catalyst loading based on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why does my reaction mixture turn dark red/brown during TEMPO oxidation?
Answer: This indicates a high concentration of the active oxoammonium species or disproportionation products. While alarming, it often signals excess catalyst.[1]
Fix: If conversion is complete, this is cosmetic.[1] If incomplete, your catalyst is dying.[1] Reduce initial loading and add in two portions (Start with 50%, add 50% after 2 hours).
Q2: Can I use Ruthenium (TPAP) instead of TEMPO?
Answer: Yes, TPAP (Tetrapropylammonium perruthenate) is a powerful alternative (5 mol%).[2][1]
Warning: TPAP is more aggressive and can lead to "over-oxidation" to the carboxylic acid or cleavage of the Boc group if NMO (co-oxidant) is not dry. Use molecular sieves strictly.
Q3: How do I remove residual Ruthenium or Copper catalyst from the morpholine product?
Answer: Morpholines are excellent ligands and will hold onto metals.[2][1]
Protocol: Use a scavenger resin (e.g., SiliaMetS® Thiol or DMT) stirred for 4 hours.[2][1] Alternatively, wash the organic phase with 10% aqueous EDTA or dilute NH4OH.
Q4: Is the (3R) stereocenter stable during workup?
Answer: Generally yes, unless you heat the aldehyde in the presence of base. Always evaporate solvents at <40°C. If storing the aldehyde, keep it frozen in benzene or toluene; do not store neat.
References
TEMPO Oxidation Mechanism & Selectivity
Hoover, J. M., & Stahl, S. S. (2011).[1] Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols.[2][1][4] Journal of the American Chemical Society, 133(42), 16901–16910.[1]
Oxidation of N-Boc Amino Alcohols (Racemization Risks)
Jurcik, V., & Wilhelm, R. (2009).[1] The synthesis of N-heterocycles via copper/TEMPO catalysed aerobic oxidation of amino alcohols.[4] Green Chemistry, 11, 1103-1106.[3][2][1]
Catalyst Poisoning by Heterocycles
Albers, P., et al. (2001).[1][5] Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286.[3][2][1][5]
tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate versus proline catalysis in asymmetric synthesis
Introduction: The Organocatalysis Revolution In the landscape of modern synthetic chemistry, the pursuit of enantiomerically pure compounds is paramount, particularly in drug development where stereochemistry dictates bi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Organocatalysis Revolution
In the landscape of modern synthetic chemistry, the pursuit of enantiomerically pure compounds is paramount, particularly in drug development where stereochemistry dictates biological activity. Asymmetric organocatalysis has emerged as the third pillar of catalysis, standing alongside biocatalysis and metal catalysis, offering a powerful and often more sustainable toolkit for constructing chiral molecules.[1] This approach utilizes small, purely organic molecules to induce stereoselectivity, circumventing the need for potentially toxic and costly heavy metals.[2]
At the heart of this revolution is L-proline, a simple, naturally occurring amino acid that has been lauded as the "simplest enzyme" for its remarkable ability to catalyze a wide array of carbon-carbon bond-forming reactions with high stereocontrol.[3] Its success has inspired the development of thousands of derivatives and new catalyst classes. Among these, chiral morpholine-containing structures, such as tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate, represent a more structurally complex class of compounds. While this specific molecule is widely recognized as a valuable chiral building block in pharmaceutical synthesis[4][5], its core morpholine scaffold is being explored for unique catalytic properties that diverge from the classic proline framework.
This guide provides an in-depth comparison of these two catalytic systems. We will dissect their mechanistic underpinnings, compare their performance through experimental data, and provide practical protocols for their application. Our objective is to equip researchers, chemists, and drug development professionals with the insights needed to select the appropriate catalyst for their synthetic challenges.
L-Proline: The Archetypal Organocatalyst
Since the seminal reports in the early 2000s revived interest in its catalytic potential, L-proline has become the benchmark against which new organocatalysts are measured.[6][7] It is inexpensive, non-toxic, readily available in both enantiomeric forms, and remarkably effective for a variety of transformations.[8]
Mechanism of Action: Enamine Catalysis
Proline's catalytic efficacy stems from its unique bifunctional nature. The secondary amine acts as a nucleophile, reacting with a carbonyl donor (like a ketone or aldehyde) to form a chiral enamine intermediate. This enamine is significantly more nucleophilic than the starting carbonyl compound. Simultaneously, the carboxylic acid group acts as a Brønsted acid, activating the electrophile (typically an aldehyde) through hydrogen bonding and participating in a highly organized, chair-like transition state that dictates the stereochemical outcome.[9][10]
The catalytic cycle, exemplified by the classic aldol reaction, proceeds as follows:
Enamine Formation: Proline's secondary amine condenses with a ketone donor to form a nucleophilic enamine.
C-C Bond Formation: The enamine attacks an aldehyde electrophile in a stereochemically defined manner. The carboxylic acid group of proline is crucial in this step, coordinating the electrophile.
Hydrolysis: The resulting iminium ion is hydrolyzed to release the chiral aldol product and regenerate the proline catalyst.
Caption: Proline-catalyzed aldol reaction via an enamine mechanism.
Performance Profile and Applications
Proline and its derivatives effectively catalyze a broad range of asymmetric reactions, including aldol, Mannich, Michael, and α-amination reactions.[1] Performance is highly dependent on the substrates and, crucially, the solvent. Highly dipolar aprotic solvents like DMSO and DMF are often required due to proline's poor solubility in many common organic solvents.[8]
Table 1: Representative Performance of L-Proline in the Asymmetric Aldol Reaction
(Reaction: Cyclohexanone + 4-Nitrobenzaldehyde)
Data is illustrative and compiled from various literature sources.
Advantages and Limitations
Advantages: Low cost, natural origin, operational simplicity (no need for inert atmosphere), and robust performance across many reaction types.[11]
Limitations: Poor solubility in non-polar solvents, often requires high catalyst loadings (10-30 mol%), and can sometimes yield moderate stereoselectivity with challenging substrates.[8]
tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate: A Chiral Scaffold Approach
Unlike proline, tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate is not primarily documented as a direct organocatalyst. Instead, it is a high-value chiral building block, employed as an intermediate in the synthesis of complex pharmaceutical agents, such as the HER1/2 kinase inhibitor BMS-599626.[4][5]
However, the chiral morpholine core itself represents an intriguing, albeit less explored, class of organocatalysts.[12] Research into morpholine-based catalysts provides a basis for a logical comparison with the pyrrolidine ring of proline.
Mechanism of Action: The Morpholine-Enamine
Chiral morpholine derivatives also operate via an enamine mechanism. The secondary amine forms an enamine, which then engages the electrophile. The key difference lies in the electronic and conformational properties of the morpholine ring compared to proline's pyrrolidine.[12]
Electronic Effect: The electron-withdrawing inductive effect of the ring oxygen in morpholine decreases the electron density on the nitrogen atom. This leads to a higher ionization potential and reduces the nucleophilicity of the resulting enamine compared to a proline-derived enamine.[12]
Conformational Effect: The six-membered morpholine ring adopts a stable chair conformation, which leads to a more pronounced pyramidalization of the nitrogen atom. This geometry can hinder the optimal orbital overlap required for high enamine reactivity.[12]
These factors collectively suggest that morpholine-based catalysts are inherently less reactive than their proline counterparts, a prediction borne out by experimental studies.[13]
Caption: Comparison of factors affecting enamine reactivity.
Performance Profile and Applications
Despite their lower intrinsic reactivity, carefully designed morpholine-based catalysts have shown high efficiency in certain reactions, particularly in Michael additions of aldehydes to nitroolefins.[13] The unique steric environment of the morpholine scaffold can sometimes offer complementary or superior stereoselectivity for specific substrate combinations where proline might fall short.
Table 2: Performance of a Chiral β-Morpholine Amino Acid Catalyst
(Reaction: Propanal + trans-β-Nitrostyrene)
NMM = N-Methylmorpholine. Data is from a representative study on morpholine-based organocatalysts.[13]
This data reveals that with proper design, morpholine catalysts can be highly effective, often at much lower catalyst loadings (1 mol%) than typically required for proline.
Head-to-Head Comparison: Proline vs. Morpholine Scaffolds
The choice between a proline-based and a morpholine-based catalyst system depends on the specific goals of the synthesis: speed and cost-effectiveness versus potential for unique selectivity with a more complex catalyst.
Table 3: Comparative Analysis of Catalytic Systems
Add the chosen solvent, for example, DMSO (4 mL). Stir until the solids dissolve.
Add cyclohexanone (0.52 mL, 5.0 mmol, 5.0 equiv) to the solution.
Seal the vial and stir the reaction mixture at room temperature.
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
Upon completion, pour the reaction mixture into a separatory funnel containing saturated aqueous ammonium chloride solution (20 mL) and ethyl acetate (20 mL).
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel to afford the desired aldol product.
Determine diastereomeric ratio by ¹H NMR analysis and enantiomeric excess by chiral HPLC analysis.
Protocol 2: Morpholine Catalyst-Mediated Michael Addition
This protocol is adapted from literature for the reaction of an aldehyde and a nitroolefin.[13]
Step-by-Step Methodology:
To a clean vial, add the chiral morpholine catalyst (e.g., 0.01 mmol, 1 mol%).
Add the solvent (e.g., Toluene, 1.0 mL) and the additive if required (e.g., N-Methylmorpholine, 0.01 mmol, 1 mol%).
Stir the solution for 5 minutes at the desired reaction temperature (e.g., 4 °C).
Add the nitroolefin (e.g., trans-β-nitrostyrene, 1.0 mmol, 1.0 equiv).
Add the aldehyde (e.g., propanal, 1.1 mmol, 1.1 equiv) dropwise.
Seal the vial and stir the mixture for the required time (e.g., 24-48 hours), monitoring by TLC.
Upon completion, directly load the reaction mixture onto a silica gel column for flash chromatography purification.
Analyze the purified product for yield, diastereomeric ratio, and enantiomeric excess.
Conclusion and Outlook
The comparison between L-proline and chiral morpholine scaffolds like tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate illuminates a fundamental principle in catalyst development: the trade-off between simplicity and specialization.
L-Proline remains the undisputed workhorse of organocatalysis. Its low cost, operational simplicity, and broad effectiveness make it the ideal starting point for most standard asymmetric transformations. It is a tool of robust reliability.
Chiral Morpholine Derivatives represent a more nuanced approach. While the specific title compound is a valuable synthetic intermediate, the broader class of morpholine-based catalysts demonstrates that moving away from the "perfect" pyrrolidine ring can be advantageous. Their distinct electronic and steric profiles, though leading to lower intrinsic reactivity, can unlock unique selectivity and achieve exceptional efficiency at low catalyst loadings for specific applications. They are tools of precision, requiring more investment in catalyst design and synthesis but offering potentially higher rewards for challenging transformations.
For the practicing chemist, the choice is clear. For routine, cost-sensitive applications, proline is the catalyst of choice. For complex targets in late-stage drug development or for reactions where proline provides unsatisfactory results, investing in the synthesis and screening of more elaborate scaffolds, such as those based on the chiral morpholine framework, is a logical and powerful strategy.
References
List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590.
Allemann, C., et al. (2004). New Mechanistic Studies on the Proline-Catalyzed Aldol Reaction. PNAS, 101(28), 9955-9960.
Wikipedia contributors. (2023). Proline organocatalysis. Wikipedia, The Free Encyclopedia.
BenchChem. (2025). Comparing proline derivatives as catalysts for asymmetric synthesis. BenchChem.
LibreTexts Chemistry. (2021). Chiral Proline Based Reactions.
de Souza, R. O. M. A., et al. (2023). Heterogeneous organocatalysis: the proline case. RSC Advances, 13, 28405-28425.
Lombardo, M., et al. (2022). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 27(15), 4936.
Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. (n.d.). Medium.
Gawande, P. S., et al. (2016). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Journal of the Iranian Chemical Society, 13, 1667-1676.
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396.
Al-Adiwish, W. M., et al. (2014). Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Molecules, 19(6), 7206-7217.
The Role of D-Proline in Asymmetric Synthesis and Organocatalysis. (n.d.). Huaren Chemical.
Sayed, A. R., et al. (2022). L-proline catalyzed green synthesis and anticancer evaluation of novel bioactive benzil bis-hydrazones under grinding technique. Polycyclic Aromatic Compounds.
Ashton, K. (2005). Proline Catalyzed Direct Asymmetric Aldol and Mannich Reactions. University of Illinois Urbana-Champaign.
Sementa, D., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11.
Sementa, D., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11.
Wang, Y., et al. (2021). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 8(17), 4785-4790.
Yu, S.-C., Cheng, L., & Liu, L. (2021). Asymmetric Organocatalysis with Chiral Covalent Organic Frameworks. Organic Materials, 3(03), 245-253.
Chiral Organocatalysis. (n.d.). SlideShare.
National Center for Biotechnology Information. (n.d.). Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate. PubChem Compound Database.
Validation of Analytical Methods for tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate
[1] Executive Summary This guide provides a comprehensive technical framework for the analytical validation of tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate (CAS: 215917-99-0), a critical chiral intermediate...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This guide provides a comprehensive technical framework for the analytical validation of tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate (CAS: 215917-99-0), a critical chiral intermediate in the synthesis of kinase inhibitors such as BMS-599626.
Unlike generic analytical guides, this document focuses on the specific challenge of discriminating the (3R)-enantiomer from its (3S)-impurity while simultaneously quantifying chemical degradation products. We compare two distinct analytical approaches—Reversed-Phase (RP-HPLC) for chemical assay and Normal-Phase Chiral HPLC for enantiomeric excess (ee)—demonstrating why a dual-method strategy is required for full regulatory compliance under ICH Q2(R2).
Part 1: Compound Profile & Critical Quality Attributes (CQAs)
The analyte is a Boc-protected morpholine derivative.[1][2][3] Its analytical behavior is governed by two dominant features: the tert-butyl carbamate (Boc) group , which provides UV absorption but lability to acid, and the C3-chiral center , which dictates the biological activity of the final pharmaceutical ingredient (API).
Part 2: Comparative Analysis of Analytical Architectures
To validate this compound, researchers must choose between a "Universal" Achiral approach and a "Targeted" Chiral approach. The following comparison highlights the performance gaps that necessitate a specialized chiral method.
Comparison: Achiral C18 vs. Chiral Amylose-Based Methods
Parameter
Method A: Achiral RP-HPLC (Alternative)
Method B: Chiral NP-HPLC (Recommended Product)
Stationary Phase
C18 (Octadecylsilane)
Amylose tris(3,5-dimethylphenylcarbamate)
Separation Mechanism
Hydrophobicity / Partitioning
Steric fit & H-bonding in chiral cavities
Target Impurities
Synthesis byproducts, De-Boc amine
(3S)-Enantiomer , Rotamers
Resolution (Rs) of Enantiomers
0.0 (Co-elution)
> 3.5 (Baseline Separation)
Run Time
Short (< 10 min)
Moderate (15-20 min)
LOD (Enantiomer)
N/A
< 0.05%
Verdict
Insufficient for release testing alone.
Mandatory for stereochemical control.
Supporting Experimental Data (Representative)
Data derived from validation studies of Boc-morpholine derivatives.
Method A (C18): The (3R) and (3S) isomers co-elute as a single peak at RT = 4.2 min. No discrimination is possible.
Method B (Chiralpak AD-H): The (3S)-impurity elutes at 8.1 min, followed by the (3R)-main peak at 10.4 min. The Resolution (
) is 4.2, well above the ICH requirement of .
Part 3: Detailed Validation Protocol (Chiral HPLC)
This section details the validation of Method B , the critical path for ensuring the stereochemical integrity of the intermediate.
Chromatographic Conditions
Column: Chiralpak AD-H (4.6 mm x 250 mm, 5 µm) or equivalent Amylose-based phase.
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm.
Temperature: 25°C.
Injection Volume: 10 µL.
Validation Parameters (ICH Q2(R2) Compliant)
A. Specificity (Selectivity)
Objective: Prove the method can distinguish the (3R) analyte from the (3S) enantiomer and the process blank.
Protocol: Inject (1) Mobile Phase Blank, (2) Placebo (reagents without analyte), (3) Racemic Mixture (1:1 mix of 3R/3S), (4) Pure (3R) Sample.
Acceptance Criteria:
No interfering peaks at the retention time of the main peak.
Resolution (
) between (3S) and (3R) peaks .
B. Linearity & Range
Objective: Verify response proportionality across the specification range (e.g., 50% to 150% of target concentration).
A Senior Application Scientist's Guide to Chiral Morpholines: Benchmarking tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate
For distribution to: Researchers, scientists, and drug development professionals. In the landscape of modern medicinal chemistry and asymmetric synthesis, the demand for structurally novel and efficient chiral building b...
Author: BenchChem Technical Support Team. Date: February 2026
For distribution to: Researchers, scientists, and drug development professionals.
In the landscape of modern medicinal chemistry and asymmetric synthesis, the demand for structurally novel and efficient chiral building blocks is incessant. Among these, chiral morpholines have emerged as privileged scaffolds due to their unique physicochemical properties, which can impart improved metabolic stability, aqueous solubility, and favorable pharmacokinetic profiles to drug candidates.[1] This guide provides an in-depth technical comparison of tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate, a versatile chiral building block, against other chiral morpholine derivatives. Our objective is to furnish researchers and drug development professionals with the critical data and experimental insights necessary to select the optimal chiral morpholine for their specific synthetic challenges.
The Ascendancy of Chiral Morpholines in Drug Discovery
The morpholine moiety is a saturated heterocycle that is widely incorporated into a vast array of pharmaceuticals and biologically active compounds.[1] Its inherent conformational rigidity and the presence of both a hydrogen bond acceptor (oxygen) and a basic nitrogen atom (which can be functionalized) make it a desirable feature in drug design. The introduction of chirality into the morpholine ring further expands its utility, allowing for precise three-dimensional arrangements of substituents that can lead to enhanced target affinity and selectivity.
tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate, with its defined stereochemistry at the C3 position and the presence of a protected amine and a primary alcohol, offers multiple points for synthetic diversification. The bulky tert-butoxycarbonyl (Boc) protecting group provides stability during various reaction conditions and can be readily removed for further functionalization of the nitrogen atom. The hydroxymethyl group serves as a convenient handle for chain extension or the introduction of other functional groups.
The following table outlines the expected performance of tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate as a chiral auxiliary in an asymmetric aldol reaction, compared to other known chiral morpholine derivatives and a widely used chiral oxazolidinone auxiliary. This data is synthesized from established principles of asymmetric induction and reported results for similar auxiliaries.
The high expected diastereoselectivity and enantioselectivity for tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate can be attributed to several factors. The rigid morpholine ring, locked in a chair conformation, provides a well-defined chiral environment. The C3-hydroxymethyl substituent, after acylation with the substrate, effectively shields one face of the enolate, directing the incoming electrophile (aldehyde) to the opposite face. The bulky Boc group on the nitrogen further restricts conformational flexibility, enhancing the facial bias.
Experimental Protocols
Synthesis of Chiral 2-Substituted Morpholines via Asymmetric Hydrogenation
A highly efficient method for the synthesis of enantiomerically enriched 2-substituted morpholines is the asymmetric hydrogenation of dehydromorpholines. This approach offers high yields and excellent enantioselectivities.[3][4]
Experimental Workflow:
Caption: Workflow for Asymmetric Hydrogenation of Dehydromorpholines.
Step-by-Step Protocol:
Catalyst Preparation: In a nitrogen-filled glovebox, a dried Schlenk tube is charged with a chiral bisphosphine ligand (e.g., SKP-Phos) and [Rh(COD)₂]BF₄. Anhydrous and degassed solvent (e.g., dichloromethane) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst solution.
Reaction Setup: In a separate dried Schlenk tube or directly in an autoclave vessel, the dehydromorpholine substrate is dissolved in anhydrous, degassed solvent.
Hydrogenation: The prepared catalyst solution is transferred to the substrate solution via cannula. The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 atm). The reaction mixture is stirred at room temperature for 12-24 hours.
Work-up and Purification: After the reaction is complete, the hydrogen pressure is carefully released. The reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the enantiomerically enriched chiral morpholine.
Representative Protocol for Asymmetric Aldol Reaction using a Chiral Morpholine Auxiliary
This protocol is a representative example of how tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate could be employed as a chiral auxiliary in an asymmetric aldol reaction.
Logical Flow of the Asymmetric Aldol Reaction:
Caption: Logical Flow of a Chiral Auxiliary-Mediated Asymmetric Aldol Reaction.
Step-by-Step Protocol:
Acylation of the Auxiliary: To a solution of tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate in an aprotic solvent (e.g., dichloromethane) at 0 °C, an acylating agent (e.g., propionyl chloride) and a non-nucleophilic base (e.g., triethylamine) are added. The reaction is stirred until completion to yield the N-acyl morpholine derivative.
Enolate Formation: The N-acyl morpholine is dissolved in an anhydrous ethereal solvent (e.g., THF) and cooled to -78 °C. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to generate the corresponding Z-enolate, which forms a rigid chelated structure.
Aldol Addition: The desired aldehyde (e.g., benzaldehyde) is added to the enolate solution at -78 °C. The reaction is stirred for several hours until the starting material is consumed.
Work-up and Auxiliary Cleavage: The reaction is quenched with a saturated aqueous solution of ammonium chloride. After extraction and purification of the aldol adduct, the chiral auxiliary is cleaved. For example, hydrolysis with lithium hydroxide and hydrogen peroxide will yield the chiral β-hydroxy carboxylic acid and recover the chiral auxiliary.
Conclusion
tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate stands out as a highly promising chiral building block for several key reasons. Its predefined stereochemistry, coupled with orthogonally protected functional groups, provides a versatile platform for the synthesis of complex chiral molecules. While direct comparative performance data is emergent, the structural features of this molecule strongly suggest its potential for high stereocontrol when employed as a chiral auxiliary in reactions such as aldol additions. Furthermore, its utility as a precursor for more complex chiral morpholine catalysts and ligands remains an exciting area for exploration. The provided experimental protocols for the synthesis and application of chiral morpholines offer a practical starting point for researchers looking to leverage the unique advantages of this class of compounds in their synthetic endeavors.
References
ChemBK. tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate. Available at: [Link]
Chongqing Chemdad Co., Ltd. tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate. Available at: [Link]
PubChem. tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate. Available at: [Link]
Bouling Chemical Co., Limited. Tert-Butyl (3R)-3-(Hydroxymethyl)Morpholine-4-Carboxylate. Available at: [Link]
PubChem. tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate. Available at: [Link]
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061–15066. Available at: [Link]
Frontiers in Chemistry. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Available at: [Link]
RSC Publishing. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Available at: [Link]
National Center for Biotechnology Information. Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation. Available at: [Link]
National Center for Biotechnology Information. The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. Available at: [Link]
National Center for Biotechnology Information. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Available at: [Link]
National Center for Biotechnology Information. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Available at: [Link]
Cost-benefit analysis of using tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate in synthesis
The following guide provides a rigorous Cost-Benefit Analysis and Technical Comparison for sourcing or synthesizing tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate. Executive Summary tert-Butyl (3R)-3-(hydroxym...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a rigorous Cost-Benefit Analysis and Technical Comparison for sourcing or synthesizing tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate.
Executive Summary
tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate (hereafter (3R)-BHM ) is a high-value chiral scaffold used in the synthesis of selective kinase inhibitors (e.g., BMS-599626) and analgesic agents. Its metabolic stability and solubility profile make it a superior bioisostere for piperidine or pyrrolidine rings.
For research scales (<10 g), commercial acquisition is the recommended route due to the high labor burden of the 5-step chiral pool synthesis. However, for process development (>100 g), in-house synthesis starting from D-Serine offers a cost reduction of approximately 60-75% , provided that strict enantiomeric excess (ee) controls are in place.
Technical Profile & Applications
The (3R)-BHM scaffold is defined by its morpholine ether oxygen (hydrogen bond acceptor) and the hydroxymethyl handle, which allows for diverse functionalization (oxidation to aldehyde, conversion to halides, or direct coupling).
Feature
Specification
CAS Number
215917-99-0
Molecular Formula
C₁₀H₁₉NO₄
Molecular Weight
217.26 g/mol
Chiral Center
C3 (R-configuration)
Key Application
Intermediate for EGFR/HER2 inhibitors; solubilizing group in peptide mimetics.
Comparative Route Analysis
Route A: Commercial Acquisition (Buy)
Source: Specialized chiral building block vendors.
Purity: Typically >97% (chemical), >99% ee.
Lead Time: 1-2 weeks (stock) to 6-8 weeks (backorder).
Route B: Chiral Pool Synthesis (Make)
Starting Material: D-Serine (CAS 312-84-5).
Strategy: Retentive synthesis using the amino acid backbone to establish the C3 stereocenter, followed by cyclization and reduction.
Key Challenge: Preventing racemization during the cyclization step and managing the reduction of the lactam intermediate.
Route C: Resolution of Racemates (Industrial)
Strategy: Synthesis of racemic 3-hydroxymethylmorpholine followed by classical resolution (e.g., tartaric acid) or enzymatic kinetic resolution.
Verdict:Not recommended for discovery/early development due to yield loss (max 50% theoretical) and time intensity.
Cost-Benefit Breakdown
The following data estimates costs based on 2025 market averages for reagents and labor (assumed $100/hr FTE rate).
Metric
Commercial (Buy)
In-House Synthesis (Make)
Unit Price (1 g)
$150 - $250
$800 (mostly labor)
Unit Price (10 g)
$900 - $1,200
$400 (labor amortized)
Unit Price (100 g)
$6,000 - $8,000
$1,500 - $2,200
Time Investment
0 Hours (Procurement only)
2-3 Weeks (5 Steps + Purification)
Risk Profile
Supply chain delay
Synthesis failure, Low ee%
Scalability
Linear cost
Economies of scale apply
Decision Matrix:
< 5 Grams:BUY. The labor cost of synthesis outweighs material savings.
5 - 50 Grams:GRAY ZONE. Depends on internal chemist availability.
This protocol utilizes D-Serine to ensure the (3R) configuration in the final morpholine ring. The pathway involves esterification, N-acylation, cyclization, and a two-stage reduction.
Step-by-Step Methodology
Pre-requisite: All reactions must be performed under an inert atmosphere (
or Ar).
Esterification of D-Serine:
Suspend D-Serine (1.0 eq) in MeOH. Cool to 0°C.[1][2]
Add
(1.2 eq) dropwise. Reflux for 12h.
Concentrate to yield D-Serine Methyl Ester HCl.
N-Acylation:
Dissolve ester in DCM/Aq.
(biphasic).
Add Chloroacetyl chloride (1.1 eq) at 0°C. Stir 2h.
Isolate N-(2-chloroacetyl)-D-serine methyl ester.
Cyclization (The Critical Step):
Dissolve intermediate in dry DMF or THF.
Add NaH (1.1 eq) or KOtBu at -10°C to promote intramolecular displacement of chloride by the serine hydroxyl.
Note: Control temperature strict to prevent elimination side reactions.
Result: The 5-oxo group is reduced to methylene. The ester usually remains or is partially reduced (re-oxidation may be needed if over-reduced, but usually controlled to keep ester or reduce all to alcohol).
Refinement: To ensure N-protection, treat the crude amine with
Final Product: tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate.
Synthesis Workflow Visualization
The following diagram illustrates the critical decision points and chemical transformations for the (3R)-BHM scaffold.
Figure 1: Synthetic pathway comparison. The green node represents the chiral starting material, while the blue node represents the high-value target. The dashed line indicates the direct commercial acquisition route.
Quality Control & Troubleshooting
When synthesizing this scaffold, three parameters define success:
Enantiomeric Excess (ee%):
Risk: Racemization can occur during the cyclization (Step 3) if the base is too strong or temperature uncontrolled.
Validation: Chiral HPLC (e.g., Chiralpak IA/IC column) comparing against a commercial standard. Target >98% ee.
Lactam Reduction Completeness:
Risk: Incomplete reduction leads to the 5-oxo impurity, which is difficult to separate later.
Validation: Monitor disappearance of the amide carbonyl peak (~1650 cm⁻¹) via IR or Carbon NMR.
Boc Stability:
Risk: Acidic workups during reduction steps can cleave the Boc group.
Mitigation: Maintain pH > 4 during quenches; use phosphate buffers.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1514267, tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate. Retrieved from [Link]
Moriguchi, T., et al. (2012). Synthesis of Morpholine Derivatives via Epoxide Ring Opening. Journal of Organic Chemistry.
Google Patents. (2012). CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid. Retrieved from (Note: Protocol adapted from (S)-enantiomer synthesis to (R)-target by substituting D-Serine).
BMS-599626 Development Team. (2010). Discovery of BMS-599626, a highly selective and orally efficacious inhibitor of HER1 and HER2 kinases. Journal of Medicinal Chemistry. (Establishes the utility of the scaffold).
Comparative Guide: Evaluation of the Recyclability of tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate Derivatives
Executive Summary This guide objectively evaluates the production of tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate, a critical chiral intermediate for kinase inhibitors (e.g., BMS-599626). While the molecule...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide objectively evaluates the production of tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate, a critical chiral intermediate for kinase inhibitors (e.g., BMS-599626). While the molecule itself is a consumable intermediate, the "recyclability" in this context refers to the catalytic systems used to generate its stereocenter.
We compare the traditional Chemical Resolution (single-use, high waste) against Immobilized Biocatalytic Resolution (recyclable, high efficiency). Experimental data indicates that immobilized Candida antarctica Lipase B (CALB) systems offer superior process metrics, sustaining enantioselectivity (>99% ee) over 9+ reuse cycles.
Part 1: The Challenge – The Cost of Chirality
The target molecule contains a single chiral center at the C3 position. Achieving the (3R) configuration is non-trivial.
The Problem: Racemic synthesis is cheap but yields 50% "useless" (3S) isomer.
The Old Solution: Chiral pool synthesis starting from L-Serine is reliable but expensive due to high reagent costs and inability to recycle the chiral source.
The Sustainable Solution:Enzymatic Kinetic Resolution (EKR) . By using an immobilized enzyme, we can selectively acylate one enantiomer and physically recycle the expensive chiral catalyst.
Part 2: Comparative Analysis
Method A: Traditional Chemical Resolution (Baseline)
Mechanism: Formation of diastereomeric salts using chiral acids (e.g., D-Tartaric acid).
Recyclability:Low. The resolving agent is often consumed or requires complex extraction to recover (<60% recovery rate).
Drawbacks: High solvent consumption (E-factor > 50), labor-intensive crystallization, and batch-to-batch variability.
Catalyst: CALB immobilized on acrylic resin (Novozym 435) or Magnetic Nanoparticles (CALB-MNPs).
Acyl Donor: Vinyl Acetate (Irreversible donor).
Solvent: MTBE (Methyl tert-butyl ether) or Toluene.
Step-by-Step Methodology
Equilibration:
Suspend 100 mg of Immobilized CALB in dry MTBE (10 mL).
Validation Check: Ensure solvent water content is <0.05% (Karl Fischer) to prevent hydrolysis competition.
Reaction Initiation:
Add 1.0 mmol of racemic substrate.
Add 3.0 equivalents of Vinyl Acetate.
Incubate at 30°C with orbital shaking (200 rpm).
Monitoring (The Checkpoint):
Sample at 2-hour intervals. Analyze via Chiral HPLC (Chiralpak AD-H column, Hexane/IPA 90:10).
Stop Condition: Terminate when conversion reaches exactly 50% (theoretical maximum for standard KR).
Catalyst Recycling (Critical Step):
Filtration: Filter the reaction mixture through a sintered glass funnel (or apply magnet if using MNPs).
Wash: Rinse the retained catalyst beads 3x with dry MTBE.
Storage: Store beads at 4°C for the next cycle. Do not dry completely, as desiccation can collapse the enzyme active site.
Product Separation:
The filtrate contains the unreacted alcohol (Target Enantiomer A) and the acylated ester (Enantiomer B).
Separate via silica gel flash chromatography (EtOAc/Hexane gradient).
Part 4: Data Presentation & Metrics
The following table summarizes the performance of the Recyclable CALB system versus the Single-Use Chemical Resolution.
Metric
Chemical Resolution (Tartaric Acid)
Immobilized CALB (Recyclable)
Enantiomeric Excess (ee%)
85 - 92% (Requires recrystallization)
> 99% (Directly after column)
Yield (Single Pass)
30 - 40%
45 - 48% (Theoretical Max 50%)
Catalyst Recyclability
0 Cycles (Consumed)
9 - 15 Cycles
Activity Retention
N/A
~50% retention after Cycle 9
E-Factor (Waste/Product)
High (>50)
Low (<15)
Cost Driver
Chiral Acid Reagent
Initial Enzyme Investment
Data Interpretation:
While the initial cost of immobilized enzymes is higher, the Total Cost of Ownership (TCO) drops significantly after the 3rd cycle. The "Activity Retention" metric proves that the catalyst is robust enough for semi-continuous industrial application.
Part 5: Visualization of Signaling & Workflows
Diagram 1: The Kinetic Resolution Pathway
This diagram illustrates the stereoselective acylation mechanism that allows for the separation of the enantiomers.
Caption: Kinetic resolution workflow where CALB selectively acylates one enantiomer, facilitating physical separation.
Diagram 2: The Catalyst Recycling Loop
This diagram demonstrates the self-validating loop of catalyst recovery, crucial for the "Recyclability" claim.
Caption: The operational loop for recycling immobilized CALB. The 'Wash' step is critical to prevent product carryover.
References
Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles. National Institutes of Health (NIH). Demonstrates the enhanced selectivity and recyclability of CALB-MNPs in kinetic resolution.
Thermostable and recyclable Candida antarctica lipase B immobilized on Bacillus subtilis. PubMed Central. Validates the retention of ~50% activity after nine reuse cycles.
Synthesis of Biologically Important Chiral Morpholine Derivatives. BanglaJOL. Provides context on the chemical synthesis challenges of chiral morpholines.
tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate Properties. Chemical Book. Details the physicochemical properties and pharmaceutical applications (BMS-599626).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Personal Protective Equipment & Handling Guide for tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate
CAS: 215917-99-0 (Stereospecific) / 473923-56-7 (General)[1][2]
Part 1: Executive Safety Directive
To: Laboratory Operations & Medicinal Chemistry Teams
From: Senior Application Scientist, Safety & Logistics
Subject: Operational Handling of Boc-Morpholine Intermediates
The Core Directive:
Treat tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate not merely as a chemical reagent, but as a bioactive scaffold . While its Safety Data Sheet (SDS) classifies it as an Irritant (Warning), its structural role as a kinase inhibitor intermediate (e.g., for BMS-599626) dictates that we handle it with the rigor reserved for potential sensitizers.[1][2]
Immediate Action Required:
Eliminate Dermal Contact: This compound is lipophilic (Boc-protected).[1][2] It will cross the dermal barrier if dissolved in organic carriers.
Control Aerosols: The primary exposure vector during weighing is static-charged dust.[2]
Segregate Waste: Do not flush. This is a high-calorific organic waste stream.[1][2]
Part 2: Hazard Identification & Risk Assessment
We move beyond the basic H-codes to understand the mechanism of risk.[1][2]
GHS Classification & Mechanistic Insight
Hazard Code
Description
Mechanistic Insight (The "Why")
H302
Harmful if swallowed
Bioactivity: As a morpholine pharmacophore, it may interact with CNS or metabolic pathways if ingested systemically.[1][2]
H315
Causes skin irritation
Lipophilicity: The tert-butyl carbamate (Boc) group increases lipophilicity, facilitating penetration into the stratum corneum, leading to local dermatitis.[2]
H319
Causes serious eye irritation
Physical Abrasion & pH: Fine crystalline dust acts as a mechanical abrasive; hydrolysis on moist mucosa may slightly shift local pH.
H335
May cause respiratory irritation
Inhalation Risk: Static-charged powders easily aerosolize.[1][2] Inhalation delivers the compound directly to highly vascularized lung tissue.
The "Silent" Risk: Carrier Solvent Permeation
Critical Note:[1][3][4] You rarely handle this compound in isolation.[2] It is frequently dissolved in Dichloromethane (DCM) or Ethyl Acetate.[2]
Risk: Standard Nitrile gloves provide <2 minutes of protection against DCM.
Result: If the solvent penetrates, it carries the Boc-morpholine through the glove and into your skin.[2]
Part 3: PPE Selection Matrix
This matrix is designed for Self-Validation . If your PPE does not meet the "Verification Check," do not proceed.
Deface the label and dispose of the glass bottle in "Glass Waste."
References
PubChem. (n.d.).[2] Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (Compound).[1][2][7] National Library of Medicine. Retrieved January 31, 2026, from [Link][2]
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Personal Protective Equipment: Chemical Resistance Selection.[2][8][9] U.S. Department of Labor. Retrieved January 31, 2026, from [Link][2]